molecular formula C25H29NO5 B608051 ICI-56780 CAS No. 28130-28-1

ICI-56780

カタログ番号: B608051
CAS番号: 28130-28-1
分子量: 423.509
InChIキー: BJBIHCUEVVLYCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ICI-56780 is a 4(1H)-quinolone compound that serves as an important tool for researchers investigating novel antimalarial therapies . Historically identified as a causal prophylactic with blood schizonticidal activity against Plasmodium berghei , its early development was stalled due to the rapid induction of parasite resistance . Consequently, this compound now represents a key chemical scaffold for conducting structure-activity relationship (SAR) studies aimed at optimizing antimalarial efficacy, improving metabolic stability, and overcoming cross-resistance with other antimalarials like atovaquone . Research into this class of 3-carboxyl quinolones has revealed frontrunner compounds with superb in vivo activity, contributing significantly to the development of potential curative agents . This product is provided for Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified researchers . It is not intended for diagnostic procedures or for use in humans.

特性

CAS番号

28130-28-1

分子式

C25H29NO5

分子量

423.509

IUPAC名

6-Butyl-2-methyl-4-oxo-7-(2-phenoxy-ethoxy)-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

InChI

InChI=1S/C25H29NO5/c1-4-6-10-18-15-20-21(26-17(3)23(24(20)27)25(28)29-5-2)16-22(18)31-14-13-30-19-11-8-7-9-12-19/h7-9,11-12,15-16H,4-6,10,13-14H2,1-3H3,(H,26,27)

InChIキー

BJBIHCUEVVLYCQ-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)NC2=C(C=C(CCCC)C(OCCOC3=CC=CC=C3)=C2)C1=O)OCC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ICI-56780;  ICI 56780;  ICI56780;  ICI 56,780;  ICI56,780;  ICI-56,780; 

製品の起源

United States

Foundational & Exploratory

Technical Guide: The Mechanism of Action of ICI-56780

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of ICI-56780 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as ICI 56,780 or Compound 6b ) is a synthetic 4(1H)-quinolone derivative originally characterized for its potent antimalarial properties. While historically sidelined due to physicochemical limitations and rapid resistance onset, it remains a critical "parent scaffold" in modern drug discovery, particularly for the design of Endochin-like Quinolones (ELQs).

Its primary mechanism of action is the selective inhibition of the Plasmodium cytochrome


 complex (Complex III)  within the mitochondrial electron transport chain (ETC). This inhibition leads to a dual-phase lethality:
  • Blood Stages: Indirect arrest of pyrimidine biosynthesis via Dihydroorotate Dehydrogenase (DHODH) decoupling.

  • Vector Stages: Direct bioenergetic collapse preventing sporogony, thereby blocking transmission.

Chemical Profile & Molecular Identity

PropertySpecification
IUPAC Name Ethyl 6-butyl-2-methyl-4-oxo-7-(2-phenoxyethoxy)-1,4-dihydroquinoline-3-carboxylate
Core Scaffold 4(1H)-Quinolone
Molecular Formula

Key Moiety 7-(2-phenoxyethoxy) side chain (Critical for lipophilicity and binding affinity)
Solubility Poor (Aqueous); High (Lipophilic solvents)
Primary Target Mitochondrial Cytochrome

Complex (Qo site)

Mechanism of Action: The Bioenergetic Blockade

The efficacy of this compound relies on its ability to mimic ubiquinol, competitively binding to the Qo site of the cytochrome


 subunit. This binding event triggers a cascade of metabolic failures distinct to the parasite's life cycle stage.
Primary Molecular Event: Site Inhibition

The Plasmodium ETC differs from the mammalian host in its heavy reliance on specific dehydrogenases. This compound inserts into the hydrophobic pocket of the cytochrome


 complex, preventing the oxidation of ubiquinol (

) to ubiquinone (

).
  • Binding Mode: Competitive antagonist at the

    
     (quinol oxidation) site.
    
  • Immediate Consequence: Accumulation of reduced Ubiquinol (

    
    ) and depletion of oxidized Ubiquinone (
    
    
    
    ).
  • Cross-Resistance: Significant overlap with Atovaquone binding sites, leading to cross-resistance in strains carrying cytb mutations (e.g., Y268N).

Lethality in Erythrocytic (Blood) Stages

In asexual blood stages, the malaria parasite relies primarily on glycolysis for ATP. Therefore, mitochondrial ATP synthase inhibition is not the primary cause of death. Instead, the lethality is metabolic:

  • DHODH Decoupling: The enzyme Dihydroorotate Dehydrogenase (DHODH) is essential for de novo pyrimidine synthesis. It requires Ubiquinone (

    
    ) as an electron acceptor.
    
  • The Bottleneck: this compound inhibits Complex III, preventing the recycling of

    
     back to 
    
    
    
    .
  • Pyrimidine Starvation: Without

    
    , DHODH stalls. The parasite cannot synthesize Orotate, halting DNA and RNA production.
    
  • Death: The parasite dies due to an inability to replicate its genome.

Lethality in Vector (Mosquito) Stages

In the mosquito vector (sporogonic cycle), the parasite metabolism shifts toward oxidative phosphorylation.[1]

  • Direct ATP Crisis: this compound blockade of Complex III collapses the mitochondrial membrane potential (

    
    ).
    
  • Transmission Blocking: This bioenergetic failure prevents the energy-intensive process of sporogony (oocyst development), effectively breaking the transmission cycle.

Mechanistic Pathway Visualization

ICI_56780_Mechanism ICI This compound Cytbc1 Cytochrome bc1 Complex (Complex III) ICI->Cytbc1 Inhibits Qo Site Q_Pool Ubiquinone (Q) Pool Depletion Cytbc1->Q_Pool Blocks Q Regeneration QH2 Ubiquinol (QH2) Accumulation Cytbc1->QH2 Prevents Oxidation Bioenergetic_Collapse Mitochondrial Potential Collapse Cytbc1->Bioenergetic_Collapse Proton Motive Force Lost DHODH DHODH Enzyme (Pyrimidine Synthesis) Q_Pool->DHODH Essential Cofactor Missing Pyrimidine_Arrest Pyrimidine Starvation (DNA/RNA Halt) DHODH->Pyrimidine_Arrest Pathway Stalled ATP_Syn ATP Synthase (OxPhos) Vector_Stage Vector Stage Death (Bioenergetic) ATP_Syn->Vector_Stage Blood_Stage Blood Stage Death (Metabolic) Pyrimidine_Arrest->Blood_Stage Bioenergetic_Collapse->ATP_Syn No H+ Gradient

Figure 1: Dual-stage mechanism of this compound targeting mitochondrial respiration and pyrimidine biosynthesis.

Experimental Protocols for Validation

To validate the mechanism of this compound in a research setting, the following assays are standard.

Mitochondrial Membrane Potential Assay ( )

Purpose: To confirm that this compound disrupts mitochondrial function rather than cytosolic targets.

Reagents:

  • JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

  • P. falciparum cultures (trophozoite stage).

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

Protocol:

  • Synchronization: Synchronize P. falciparum cultures to the trophozoite stage (high metabolic activity).

  • Treatment: Incubate parasites with this compound (

    
    ) for 4 hours. Include DMSO (vehicle) and CCCP (
    
    
    
    ) controls.
  • Staining: Wash cells and incubate with JC-1 (

    
    ) for 30 minutes at 
    
    
    
    in the dark.
  • Flow Cytometry: Analyze excitation at 488 nm.

    • Healthy Mitochondria: Form J-aggregates (Red fluorescence, ~590 nm).

    • Depolarized Mitochondria: Monomers only (Green fluorescence, ~525 nm).

  • Data Analysis: Calculate the Red/Green fluorescence ratio. A significant decrease compared to vehicle confirms

    
     collapse.
    
DHODH Rescue Assay

Purpose: To prove that blood-stage death is specifically due to pyrimidine starvation (DHODH inhibition) and not general toxicity.

Protocol:

  • Setup: Prepare two parallel 96-well plates with P. falciparum cultures (1% parasitemia, 2% hematocrit).

  • Rescue Agent: Supplement one plate with Decoquinate (an alternative electron acceptor) or Orotate (bypassing DHODH), though the standard rescue for bc1 inhibitors is often difficult. A more robust method is using transgenic parasites expressing Saccharomyces cerevisiae DHODH (scDHODH), which does not require ubiquinone.

  • Treatment: Perform a dose-response with this compound on both Wild-Type (WT) and scDHODH-transgenic strains.

  • Readout: Measure

    
     after 72 hours (SYBR Green I fluorescence).
    
  • Interpretation:

    • WT Strain: Sensitive to this compound (Low

      
      ).
      
    • scDHODH Strain: Resistant to this compound (High

      
       or complete shift).
      
    • Result: Resistance in the transgenic line confirms the mechanism is linked to the ubiquinone-DHODH axis.

Resistance and Limitations

While potent, this compound serves primarily as a chemical probe and scaffold due to resistance liabilities.

  • Mutation Hotspots: Resistance arises rapidly via point mutations in the cytb gene.

    • Y268N/S: Alters the Qo site pocket volume, sterically hindering this compound binding while maintaining ubiquinone functionality.

  • Solubility: The high lipophilicity (LogP > 5) results in poor aqueous solubility, complicating oral formulation and leading to variable bioavailability in early animal models.

References

  • Biagini, G. A., et al. (2006). Current drug targets for the treatment of malaria. Trends in Parasitology . Link

  • Stickles, A. M., et al. (2016). Structure-Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry . Link

  • Sáenz, F. E., et al. (2013). 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-ones prevent the transmission of Plasmodium falciparum to Anopheles freeborni.[2] Antimicrobial Agents and Chemotherapy . Link

  • Goodman, C. D., et al. (2017). Parasites resistant to the antimalarial atovaquone fail to transmit by mosquitoes. Science . Link

  • Painter, H. J., et al. (2007). Specific role of mitochondrial electron transport in blood-stage Plasmodium falciparum. Nature . Link

Sources

ICI-56780: The Forgotten Quinolone Template for Modern Antimalarial Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ICI-56780 Discovery, Mechanism, and Renaissance Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Parasitologists

Executive Summary

This compound is a 7-(2-phenoxyethoxy)-4(1H)-quinolone originally discovered by Imperial Chemical Industries (ICI) in 1970. Although initially abandoned due to physicochemical limitations and rapid resistance development, it has recently emerged as a critical scaffold in the search for multistage antimalarials.[1] Unlike traditional therapies that primarily target the erythrocytic (blood) stage, this compound exhibits potent activity against the hepatic (liver) stages of Plasmodium parasites, offering the potential for causal prophylaxis (prevention of infection).[2] This guide analyzes its history, the mechanistic basis of its activity on the mitochondrial electron transport chain (mtETC), and the modern optimization protocols that have revitalized this chemical class.

Discovery and Historical Context

The 1970s Discovery

This compound was first identified by Ryley and Peters in 1970 during a screening program for novel antimalarial agents at ICI. The compound demonstrated remarkable efficacy in rodent malaria models (Plasmodium berghei), showing both blood schizonticidal activity and causal prophylactic activity.[1][3]

  • Key Finding: It was one of the first synthetic agents to show potential for preventing the establishment of infection in the liver.

  • The Abandonment: Despite its potency, development was halted for two primary reasons:[1][4][5]

    • Poor Solubility: The compound suffered from extremely low aqueous solubility, making formulation difficult.

    • Rapid Resistance: In murine models, Plasmodium parasites developed high-level resistance after a single exposure to the drug.[5]

The 21st Century Renaissance

With the global push for malaria eradication, the focus shifted from simple treatment to transmission blocking and prophylaxis. In 2012-2016, researchers revisited the 4(1H)-quinolone scaffold. High-throughput screening and structure-activity relationship (SAR) studies identified this compound as a "privileged structure" for targeting the liver stage, leading to the development of optimized analogues like P4Q-146 and P4Q-158.

Mechanism of Action (MOA)

This compound functions as a potent inhibitor of the Plasmodium mitochondrial electron transport chain (mtETC). Unlike human mitochondria, malaria parasites rely heavily on a simplified ETC for pyrimidine biosynthesis rather than ATP production during the erythrocytic stage.

Dual-Target Inhibition

Current evidence suggests this compound and its analogues exert a "dual-hit" mechanism:

  • PfNDH2 Inhibition: It targets the type II NADH:quinone oxidoreductase (PfNDH2), a single-subunit enzyme absent in humans (who use the multi-subunit Complex I), providing high selectivity.

  • Cytochrome

    
     Complex (Complex III):  It binds to the 
    
    
    
    site of the cytochrome
    
    
    complex, disrupting the proton gradient and electron flow to cytochrome
    
    
    .

This disruption collapses the mitochondrial membrane potential (


) and halts the regeneration of ubiquinone, which is essential for dihydroorotate dehydrogenase (DHODH) activity and subsequent DNA synthesis.
Pathway Visualization

mtETC_Pathway NADH NADH PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) NADH->PfNDH2 e- UQ Ubiquinone (Q) PfNDH2->UQ Reduction UQH2 Ubiquinol (QH2) UQ->UQH2 Cytbc1 Cytochrome bc1 (Complex III) UQH2->Cytbc1 e- Cytc Cytochrome c Cytbc1->Cytc e- DHODH DHODH (Pyrimidine Synthesis) DHODH->UQ Requires Q ICI This compound (Inhibitor) ICI->PfNDH2  Block ICI->Cytbc1  Block

Figure 1: Dual-target mechanism of this compound within the Plasmodium mitochondrial electron transport chain.

Chemical Properties and Optimization Data[1][4]

The primary challenge with this compound was its physicochemical profile. Modern medicinal chemistry efforts have focused on retaining the 4(1H)-quinolone core while modifying the 3-position and the 7-alkoxy side chain to improve solubility and metabolic stability (microsomal stability).

Comparative Data Profile
PropertyThis compound (Original)P4Q-146 (Optimized Analogue)Clinical Relevance
Core Structure 7-(2-phenoxyethoxy)-4(1H)-quinolone3-aryl-4(1H)-quinolone derivativeScaffold stability
LogP (Lipophilicity) High (>5.0)Optimized (3.5 - 4.5)Affects absorption & solubility
Solubility (pH 7.4) < 1 µM (Poor)> 50 µMCritical for oral bioavailability
Liver Stage IC50 ~50 nM< 10 nMCausal prophylaxis potency
Resistance Index High (Single dose selection)Low (Dual target engagement)Longevity of the drug

Experimental Protocols

To validate the activity of this compound or its analogues, researchers must use assays that specifically interrogate the liver stage (prophylaxis) and mitochondrial function.

Protocol A: In Vitro Liver Stage Efficacy Assay

Objective: Determine the inhibitory concentration (IC50) against hepatic schizonts.

Reagents:

  • Human hepatoma cells (HepG2 or HuH7).

  • Plasmodium berghei sporozoites expressing Luciferase (Pb-Luc).[6][7]

  • Matrigel or Collagen I coated plates.

Workflow:

  • Seeding: Plate HepG2 cells (20,000 cells/well) in 384-well plates 24 hours prior to infection.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Dispense into wells (Final DMSO < 0.5%).

  • Infection: Dissect salivary glands from infected Anopheles mosquitoes to harvest Pb-Luc sporozoites. Add 1,000 sporozoites per well.

  • Centrifugation: Spin plates at 500 x g for 5 minutes to enhance sporozoite invasion.

  • Incubation: Incubate at 37°C, 5% CO2 for 48 hours (allows development of liver schizonts).

  • Readout: Add bioluminescence reagent (e.g., Bright-Glo). Measure luminescence intensity.[8]

  • Analysis: Normalize to vehicle control (100% growth) and Atovaquone control (0% growth) to calculate IC50.

Protocol B: Resistance Selection (The "Peters Test" Variation)

Objective: Assess the propensity for resistance development.

  • Inoculation: Infect mice (n=5) intravenously with

    
    P. berghei infected erythrocytes.
    
  • Treatment: Administer a single high dose of this compound (e.g., 100 mg/kg) orally 1 hour post-infection.

  • Monitoring: Monitor parasitemia daily via Giemsa-stained thin blood smears.

  • Recrudescence: If parasitemia clears and then returns (recrudescence), harvest parasites.

  • Sequencing: Sequence the cytb and ndh2 genes of the recrudescent parasites to identify point mutations (typically in the

    
     site of cytochrome 
    
    
    
    ).

Logic of the Renaissance (Workflow)

The revival of this compound follows a logical drug discovery workflow that leverages historical data to accelerate modern lead optimization.

Optimization_Workflow Step1 1970: this compound Discovery (Potent but Insoluble) Step2 Identification of Failure Mode (Poor Solubility & Rapid Resistance) Step1->Step2 Step3 2012: Target Validation (Mitochondrial ETC confirmed) Step2->Step3  Re-evaluation Step4 Scaffold Hopping & SAR (Modifying 3-position & side chains) Step3->Step4 Step5 Lead Candidates (e.g., P4Q-146) (Dual-stage activity, improved solubility) Step4->Step5

Figure 2: The evolutionary workflow of the 4(1H)-quinolone class from this compound to modern candidates.

References

  • Ryley, J. F., & Peters, W. (1970). The antimalarial activity of some quinolone esters.[1][2][4][5][6][7] Annals of Tropical Medicine & Parasitology. Link

  • Biagini, G. A., et al. (2012). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. Proceedings of the National Academy of Sciences. Link

  • Nilsen, A., et al. (2013). Quinolone-3-diarylethers: a new class of antimalarial drug. Science Translational Medicine. Link

  • Cross, R. M., et al. (2016). ICI 56,780 Optimization: Structure–Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry. Link[1]

  • Lacrue, A. N., et al. (2013). 4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei.[1][2][4][6][7] Antimicrobial Agents and Chemotherapy.[2] Link

Sources

An In-depth Technical Guide to ICI-56780: A Quinolone Antimalarial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the persistent global effort to combat malaria, a resilient and devastating parasitic disease, the exploration of novel chemotherapeutic agents remains a critical priority. Among the myriad of compounds investigated, the 4(1H)-quinolones have emerged as a promising class of antimalarials. This technical guide provides a comprehensive overview of ICI-56780, a notable member of this class, intended for researchers, scientists, and professionals engaged in drug development. While this compound exhibited potent antimalarial activity, its journey towards clinical application was curtailed by the rapid emergence of parasite resistance. Nevertheless, the study of this compound offers valuable insights into the structure-activity relationships of quinolone antimalarials and the mechanisms of drug resistance in Plasmodium species.

Chemical Identity and Physicochemical Properties

This compound, chemically known as 6-Butyl-2-methyl-4-oxo-7-(2-phenoxy-ethoxy)-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, is a synthetic compound belonging to the 4(1H)-quinolone class.[1] Its core structure is a quinolone ring system, which is a common scaffold in various antimicrobial and anticancer agents.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
CAS Number 28130-28-1[1]
Molecular Formula C25H29NO5[1]
Molecular Weight 423.51 g/mol [1]
IUPAC Name 6-Butyl-2-methyl-4-oxo-7-(2-phenoxy-ethoxy)-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester[1]
InChI Key BJBIHCUEVVLYCQ-UHFFFAOYSA-N[1]
SMILES Code O=C(C1=C(C)NC2=C(C=C(CCCC)C(OCCOC3=CC=CC=C3)=C2)C1=O)OCC[1]
Appearance Solid (predicted)
Solubility Information not publicly available
Storage Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term.[1]
Chemical Structure

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Biological Activity and Mechanism of Action

This compound is recognized as an antimalarial agent with demonstrated efficacy against the malaria parasite Plasmodium berghei in rodent models. It exhibits both blood schizonticidal activity , targeting the asexual erythrocytic stages of the parasite responsible for clinical symptoms, and causal prophylactic activity , indicating it can act on the liver stages of the parasite, thus preventing the establishment of a blood-stage infection.

The precise molecular target of this compound has not been definitively elucidated. However, as a member of the quinolone class of antimalarials, its mechanism of action is believed to be analogous to other compounds in this family. Quinolone antimalarials are known to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the food vacuole. This interference leads to the accumulation of free heme, which is lethal to the parasite.

Furthermore, some quinolones have been shown to target the parasite's mitochondrial respiratory chain, specifically the NADH:ubiquinone oxidoreductase (NDH2) and cytochrome bc1 complex. Inhibition of these enzymes disrupts the parasite's energy metabolism and pyrimidine biosynthesis, ultimately leading to cell death. It is plausible that this compound shares this dual mechanism of action.

Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_hemoglobin Hemoglobin Digestion cluster_respiration Mitochondrial Respiration FV Food Vacuole Mito Mitochondrion Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Detoxification ETC Electron Transport Chain (NDH2, Cyt bc1) ATP ATP Production ETC->ATP Pyrimidine Pyrimidine Biosynthesis ETC->Pyrimidine ICI56780 This compound ICI56780->Heme Inhibits Detoxification ICI56780->ETC Inhibits Respiration

Caption: Postulated mechanism of action for this compound.

The Challenge of Drug Resistance

A significant impediment to the clinical development of this compound was the rapid emergence of resistance in P. berghei. This highlights a critical challenge in antimalarial drug development. Resistance to quinolone antimalarials can arise through various mechanisms, including mutations in the parasite's genes encoding the drug targets (e.g., cytochrome b) or in genes responsible for drug transport. Structure-activity relationship (SAR) studies on this compound have been initiated with the goal of designing new analogs that can overcome these resistance mechanisms, particularly cross-resistance with other mitochondrial inhibitors like atovaquone.

Experimental Protocols for the Evaluation of this compound and its Analogs

The preclinical evaluation of antimalarial compounds like this compound involves a series of in vitro and in vivo assays to determine their efficacy and selectivity.

In Vitro Antiplasmodial Activity Assay

This assay is designed to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum cultured in human erythrocytes.

Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well. Add the diluted compound to the wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Growth Inhibition Assessment: Quantify parasite growth using a SYBR Green I-based fluorescence assay. After incubation, lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA. Measure fluorescence using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Workflow start Start: In Vitro Assay culture 1. P. falciparum Culture start->culture drug_prep 2. Prepare this compound Dilutions culture->drug_prep plate_setup 3. Plate Setup in 96-well Plate drug_prep->plate_setup incubation 4. Incubate for 72h plate_setup->incubation sybr 5. SYBR Green I Staining incubation->sybr read 6. Measure Fluorescence sybr->read analysis 7. Calculate IC50 read->analysis end End: Determine In Vitro Efficacy analysis->end

Caption: Workflow for in vitro antiplasmodial activity assay.

In Vivo Antimalarial Efficacy Study (Mouse Model)

The 4-day suppressive test in a P. berghei-infected mouse model is a standard method to assess the in vivo efficacy of antimalarial compounds.

Methodology:

  • Animal Model: Use Swiss albino mice.

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: Administer the test compound (this compound) orally or intraperitoneally once daily for four consecutive days, starting 24 hours post-infection. A control group should receive the vehicle only.

  • Parasitemia Monitoring: On day 5 post-infection, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.

  • Efficacy Calculation: Calculate the percentage of parasitemia suppression for the treated groups relative to the vehicle control group.

  • Toxicity Monitoring: Monitor the mice for any signs of toxicity and record survival.

Conclusion and Future Perspectives

This compound represents a compelling case study in the field of antimalarial drug discovery. Its potent activity against both liver and blood stages of the malaria parasite underscored the potential of the 4(1H)-quinolone scaffold. However, the rapid emergence of resistance served as a stark reminder of the evolutionary adaptability of Plasmodium and the necessity of proactive strategies to combat drug resistance.

Future research efforts should be directed towards the rational design of this compound analogs with improved resistance profiles. A deeper understanding of its specific molecular targets and the mechanisms by which resistance develops will be instrumental in this endeavor. Advanced techniques such as structural biology, computational modeling, and genetic manipulation of the parasite will be invaluable tools. The legacy of this compound lies not in its clinical failure, but in the scientific knowledge it has provided, which continues to inform the development of the next generation of antimalarial therapies.

References

Sources

Technical Deep-Dive: The In Vitro Antimalarial Pharmacology of ICI-56,780

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the in vitro antimalarial pharmacology of ICI-56,780.

Executive Summary & Compound Profile

ICI-56,780 (7-(2-phenoxyethoxy)-4(1H)-quinolone) represents a critical historical and structural benchmark in antimalarial drug discovery. Belonging to the 4(1H)-quinolone class, it is distinct from the classic 4-aminoquinolines (e.g., chloroquine). While its clinical development was halted due to rapid emergence of resistance, it remains a "gold standard" reference compound in in vitro assays due to its exceptional potency across the entire Plasmodium life cycle—particularly the liver (exo-erythrocytic) and transmission stages.

This guide details the mechanistic basis of its activity, its quantitative in vitro profile, and the specific experimental protocols used to validate its efficacy.

Chemical Identity[1][2][3]
  • Class: 4(1H)-Quinolone (PEQ: Phenoxyethoxyquinolone).[1][2]

  • Core Structure: Quinolone ester scaffold.[3]

  • Key Property: High lipophilicity facilitating membrane transport; acts as a ubiquinone analogue.

Mechanism of Action: Mitochondrial Respiration Collapse

To understand the in vitro potency of ICI-56,780, one must understand its target: the parasite's mitochondrion. Unlike human host cells, malaria parasites in the erythrocytic stage rely on the mitochondrion primarily for pyrimidine biosynthesis rather than ATP production.

The Molecular Target: Cytochrome bc1 Complex

ICI-56,780 functions as a potent inhibitor of the cytochrome bc1 complex (Complex III) within the electron transport chain (ETC).

  • Binding Site: It binds competitively to the Qo site (quinol oxidation site) of cytochrome b.

  • Inhibition: This binding blocks the transfer of electrons from ubiquinol (Coenzyme Q) to cytochrome c.

  • Downstream Catastrophe:

    • The ETC stalls, preventing the regeneration of ubiquinone.

    • Dihydroorotate Dehydrogenase (DHODH) requires ubiquinone as an electron acceptor to convert dihydroorotate to orotate.

    • Result: Pyrimidine synthesis halts. The parasite cannot synthesize DNA/RNA and dies.

Pathway Visualization

The following diagram illustrates the cascade of inhibition initiated by ICI-56,780.

G ICI ICI-56,780 QoS Qo Binding Site ICI->QoS Competitively Binds CytBC1 Cytochrome bc1 Complex (Complex III) Ubiquinone Ubiquinone (Q) CytBC1->Ubiquinone Regeneration Halted QoS->CytBC1 Ubiquinol Ubiquinol (QH2) Ubiquinol->CytBC1 Blocked Electron Transfer DHODH DHODH Enzyme Ubiquinone->DHODH Required Cofactor Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Catalyzes Death Parasite Death (DNA/RNA Starvation) Pyrimidine->Death Pathway Collapse

Figure 1: Mechanism of Action. ICI-56,780 binds the Qo site, starving DHODH of Ubiquinone, halting pyrimidine synthesis.

In Vitro Activity Profile

ICI-56,780 is unique because it is "pan-active," showing potency against blood, liver, and mosquito stages.

Quantitative Data Summary

The following table synthesizes data from key studies (e.g., Antimicrob Agents Chemother, J Med Chem).

Life Cycle StageAssay ModelIC50 / EC50 ValueComparative Potency
Liver Stage (Exo-erythrocytic)P. berghei (Luciferase) in HepG2 cells0.08 nM >17x more potent than Atovaquone (1.42 nM)
Blood Stage (Erythrocytic)P. falciparum (W2, MDR strain)~1–10 nM Comparable to Atovaquone; superior to Chloroquine
Transmission P. falciparum Gametocyte Exflagellation< 10 nM Highly potent transmission blocker
Technical Insight: The Liver Stage Advantage

The 0.08 nM IC50 against liver stages is the defining characteristic of ICI-56,780. Most antimalarials (like chloroquine) are inactive here. This activity classifies ICI-56,780 as a Causal Prophylactic candidate in vitro—it kills the parasite before it enters the bloodstream.

Experimental Protocols

To replicate these findings or benchmark new compounds against ICI-56,780, the following protocols are recommended. These protocols prioritize reproducibility and signal-to-noise ratios.

Protocol A: Liver Stage Inhibition Assay (Bioluminescence)

Objective: Determine IC50 against hepatic schizont development. System: Plasmodium berghei (Pb-Luc, luciferase-expressing) infecting HepG2 carcinoma cells.

  • Cell Seeding:

    • Seed HepG2 cells (human hepatoma) at 75,000 cells/well in collagen-coated 96-well plates.

    • Incubate 24h at 37°C / 5% CO2 to allow monolayer formation.

  • Infection:

    • Dissect Anopheles mosquitoes to isolate Pb-Luc sporozoites.

    • Add 5,000 sporozoites per well.[4] Centrifuge plate at 500xg for 5 mins to synchronize infection.

  • Compound Treatment (The Variable):

    • Prepare ICI-56,780 serial dilutions in DMSO (Final DMSO <0.5%).

    • Add compound immediately post-infection.

    • Include Controls: Atovaquone (Positive Control), DMSO (Negative Control).

  • Incubation:

    • Incubate for 44–48 hours. This covers the development from sporozoite to liver schizont.

  • Readout:

    • Lyse cells using bioluminescence lysis buffer.

    • Add Luciferin substrate.

    • Measure Luminescence (RLU) using a microplate reader.

    • Calculation: Plot RLU vs. Log[Concentration] to derive IC50.

Protocol B: Blood Stage SYBR Green Assay

Objective: Determine IC50 against erythrocytic replication. System: P. falciparum (Strain W2 or 3D7) in human erythrocytes.

  • Culture Preparation:

    • Synchronize P. falciparum cultures to the ring stage (sorbitol treatment).

    • Dilute to 1% parasitemia and 2% hematocrit.

  • Dosing:

    • Dispense ICI-56,780 into 96-well plates (Serial dilution: 100 nM down to 0.1 nM).

  • Incubation:

    • Add parasite suspension. Incubate for 72 hours (approx. 1.5 replication cycles) in a hypoxic chamber (90% N2, 5% O2, 5% CO2).

  • Quantification:

    • Freeze-thaw plates to lyse red blood cells.

    • Add Lysis buffer containing SYBR Green I (intercalates into parasite DNA).

    • Incubate 1 hour in dark.

    • Measure Fluorescence (Ex: 485nm, Em: 535nm).

Critical Limitation: The Resistance Barrier

While ICI-56,780 is technically superior in potency, it is not a clinical drug. Researchers must understand why to interpret data correctly.

  • Single Point Failure: Resistance arises from a single point mutation in the cytochrome b gene (typically Tyr268Asn or similar mutations in the Qo site).

  • Cross-Resistance: Because ICI-56,780 and Atovaquone target the exact same pocket (Qo), parasites resistant to Atovaquone are almost invariably resistant to ICI-56,780.

  • Implication for Research: ICI-56,780 is now primarily used as a chemical scaffold . Modern medicinal chemistry focuses on modifying the "tail" of the quinolone to bind the enzyme even when the resistance mutation is present (e.g., the ELQ-300 or P4Q series).

Workflow: Assessing Cross-Resistance

The following diagram outlines the logic flow for determining if a new analog overcomes the ICI-56,780 resistance liability.

Resistance Compound New Quinolone Analog W2 Test vs W2 Strain (Sensitive) Compound->W2 TM90 Test vs TM90-C2B (Atovaquone Resistant) Compound->TM90 Compare Calculate Resistance Index (RI) (IC50 TM90 / IC50 W2) W2->Compare TM90->Compare Result Outcome Compare->Result If RI < 3: Success Compare->Result If RI > 10: Fail (Cross-Resistant)

Figure 2: Workflow for assessing cross-resistance. ICI-56,780 typically fails this test with high RI values.

References

  • Cross, R. M., et al. (2011).[1] "Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones." Journal of Medicinal Chemistry. Link

  • Sáenz, F. E., et al. (2013).[5] "4-(1H)-Quinolones and 1,2,3,4-tetrahydroacridin-9(10H)-ones prevent the transmission of Plasmodium falciparum to Anopheles freeborni."[5] Antimicrobial Agents and Chemotherapy.[3][4][5] Link

  • Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug." Science Translational Medicine. Link

  • Biagini, G. A., et al. (2006). "The mitochondrial metabolic function of Plasmodium falciparum as a target for drug discovery." Current Topics in Medicinal Chemistry. Link

Sources

Technical Guide: Blood Schizonticidal Profile of ICI-56780 (4(1H)-Quinolone)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the blood schizonticidal properties of ICI-56780, structured for researchers and drug development professionals.

Executive Summary

This compound is a synthetic antimalarial compound belonging to the 4(1H)-quinolone class.[1][2][3] Originally investigated in the 1970s by Imperial Chemical Industries (ICI), it is characterized by a dual-action profile exhibiting both blood schizonticidal (erythrocytic) and causal prophylactic (exo-erythrocytic/liver stage) activity.

While early development was stalled due to the rapid emergence of parasite resistance and poor bioavailability, this compound has recently resurfaced as a critical "privileged scaffold" in modern drug discovery. It serves as a structural template for next-generation quinolones (such as ELQ-300) designed to target the Plasmodium mitochondrial electron transport chain (mtETC) while overcoming the solubility and resistance liabilities of the parent compound.

This guide details the chemical pharmacology, mechanism of action, and standardized experimental protocols for assessing the blood schizonticidal efficacy of this compound and its derivatives.

Chemical & Pharmacological Profile

This compound is distinct from the antifolate class (e.g., pyrimethamine) and the 4-aminoquinolines (e.g., chloroquine). It is a specific ester derivative of the 4(1H)-quinolone core, optimized for lipophilicity to penetrate infected erythrocytes.

Structural Identity
  • Chemical Name: 6-Butyl-2-methyl-4-oxo-7-(2-phenoxy-ethoxy)-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester.[4]

  • Core Scaffold: 4(1H)-Quinolone.[1][2][3]

  • Key Substituents:

    • C3 Position: Ethyl ester (critical for prodrug activity/solubility).

    • C6 Position: Butyl group (enhances lipophilicity).

    • C7 Position: Phenoxy-ethoxy ether (modulates binding affinity to the cytochrome

      
       complex).
      
Pharmacokinetics (PK)
  • Absorption: High lipophilicity results in variable oral bioavailability in rodent models.

  • Metabolism: The ester moiety at C3 is often subject to hydrolysis, which can alter the active concentration in vivo.

  • Solubility: Poor aqueous solubility is the primary "drug-like" liability, necessitating specific vehicle formulations (e.g., Tween-80/Ethanol) during in vivo efficacy testing.

Mechanism of Action: Mitochondrial Respiration Inhibition

Unlike chloroquine (which inhibits heme detoxification) or antifolates (which inhibit DHFR), this compound acts on the mitochondrial electron transport chain (mtETC) of the parasite.

Target: Cytochrome Complex

The primary mode of action is the inhibition of the cytochrome


 complex (Complex III) .
  • Binding Site: this compound and related quinolones typically bind to the

    
     site  (quinone reduction site) or the 
    
    
    
    site
    (quinol oxidation site) of the cytochrome
    
    
    subunit.
  • Physiological Consequence: Inhibition disrupts the proton gradient across the inner mitochondrial membrane.

  • Downstream Effect: The collapse of the mitochondrial membrane potential (

    
    ) halts the regeneration of ubiquinone, which is an essential cofactor for Dihydroorotate Dehydrogenase (DHODH) . This ultimately arrests pyrimidine biosynthesis, preventing DNA replication in the blood schizont.
    
Visualization of the Signaling Pathway

The following diagram illustrates the interruption of the mtETC by this compound.

Mitochondrial_Inhibition DHODH DHODH (Pyrimidine Synthesis) Ubiquinone Ubiquinone (CoQ) DHODH->Ubiquinone Requires DNA_Synth DNA Synthesis (Schizogony) DHODH->DNA_Synth Allows Ubiquinone->DHODH Essential Cofactor Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Reduction ComplexIII Cytochrome bc1 (Complex III) Ubiquinol->ComplexIII Oxidation ComplexIII->Ubiquinone Recycles CytochromeC Cytochrome c ComplexIII->CytochromeC e- Transfer ICI56780 This compound (Inhibitor) ICI56780->ComplexIII BLOCKS (Qi/Qo Site)

Figure 1: Mechanism of Action. This compound inhibits Complex III, stalling Ubiquinone recycling required for DHODH and DNA synthesis.

Blood Schizonticidal Efficacy Data[1][2][3][4][5][6][7]

The blood schizonticidal activity is defined by the compound's ability to clear asexual erythrocytic stages of the parasite.

Comparative Efficacy (Rodent Models)

Historical and retrospective analysis of this compound in Plasmodium berghei (rodent malaria) models demonstrates potent suppression, though resistance develops rapidly.

ParameterValue / ObservationContext
Model Organism Plasmodium berghei (ANKA strain)Standard rodent model
Route of Admin Subcutaneous (s.c.) or Oral (p.o.)Variable bioavailability via p.o.
ED50 (4-Day Test) ~1–5 mg/kgHighly potent compared to Chloroquine (~1.5 mg/kg)
ED90 ~10 mg/kgNear curative at higher doses
Recrudescence HighParasitemia often rebounds after Day 7
Resistance Onset Rapid (1-2 passages)Single-step mutation in cyt b gene
Cross-Resistance Profile

A critical feature of this compound is its resistance profile relative to other mitochondrial inhibitors:

  • Atovaquone: Partial cross-resistance observed. This suggests overlapping binding domains within the cytochrome

    
     pocket.
    
  • Chloroquine: No cross-resistance (distinct targets).

  • Pyrimethamine: No cross-resistance (distinct targets).

Experimental Protocols

To validate the blood schizonticidal effects of this compound or its derivatives, the Peters’ 4-Day Suppressive Test is the gold standard. This protocol ensures statistical rigor and reproducibility.

Protocol: Peters’ 4-Day Suppressive Test

Objective: Determine the ED50 (Effective Dose 50%) of this compound against P. berghei infected mice.

Reagents & Materials
  • Host: Swiss Albino mice (18–22g), male/female balanced.

  • Parasite: P. berghei ANKA strain (chloroquine-sensitive).

  • Vehicle: 5% Ethanol / 5% Tween-80 / 90% dH2O (due to low aqueous solubility of this compound).

  • Stain: 10% Giemsa solution (pH 7.2).

Step-by-Step Workflow
  • Infection (Day 0):

    • Passage parasites from a donor mouse with 20–30% parasitemia.

    • Dilute infected blood in Phosphate Buffered Saline (PBS) to

      
       infected erythrocytes per 0.2 mL.
      
    • Inoculate experimental mice intraperitoneally (i.p.) with 0.2 mL of the suspension.

  • Treatment (Day 0 – Day 3):

    • Randomize mice into groups (n=5):

      • Negative Control: Vehicle only.

      • Positive Control: Chloroquine diphosphate (5 mg/kg).

      • Test Groups: this compound at 1, 5, 10, and 30 mg/kg.

    • Administer drugs via oral gavage (p.o.) or subcutaneous injection (s.c.) starting 2–4 hours post-infection (Day 0), then every 24 hours for 3 consecutive days (Day 1, 2, 3).

  • Assessment (Day 4):

    • Prepare thin blood smears from the tail vein of all mice 24 hours after the last dose.

    • Fix with methanol (2 min) and stain with Giemsa (15 min).

  • Quantification:

    • Count infected RBCs (iRBC) per 1,000 total RBCs using light microscopy (100x oil immersion).

    • Calculate % Parasitemia:

      
      .
      
    • Calculate % Suppression:

      
      
      
Workflow Visualization

Peters_Test_Workflow cluster_0 Day 0: Infection & Initial Dosing cluster_1 Days 1-3: Maintenance cluster_2 Day 4: Analysis Infection Inoculate Mice (1x10^7 P. berghei) Grouping Randomize Groups (n=5) Infection->Grouping Dose0 Dose 1 (T=0h) Grouping->Dose0 Dose123 Daily Dosing (24h, 48h, 72h) Dose0->Dose123 24h Interval Smear Tail Vein Smear Dose123->Smear 24h post-last dose Microscopy Giemsa Staining & Counting Smear->Microscopy Calculation Calculate ED50 & % Suppression Microscopy->Calculation

Figure 2: Experimental Workflow for Peters' 4-Day Suppressive Test.

Resistance & Limitations[3][8]

While this compound demonstrates potent initial schizonticidal activity, it is not a frontline therapeutic due to specific limitations that researchers must account for during testing.

The "Single-Point" Failure Mode

Resistance to this compound arises from single nucleotide polymorphisms (SNPs) in the parasite's cyt b gene (encoding Cytochrome


).
  • Mechanism: A mutation alters the conformation of the

    
     or 
    
    
    
    binding pocket, preventing drug binding without significantly impairing the enzyme's natural function (electron transfer to Ubiquinone).
  • Implication: In monotherapy, parasitemia often recrudesces (rebounds) within 7–10 days post-treatment in mice.

Optimization Strategies (Modern Context)

Current research uses this compound as a baseline to develop "Endochin-like" quinolones (ELQs).

  • Strategy: Adding bulky side chains at the C3 position to increase metabolic stability.

  • Goal: Dual-site inhibition (targeting both

    
     and 
    
    
    
    ) to lower the probability of resistance development.

References

  • Cross, R. M., et al. (2011).[2] "Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones." Journal of Medicinal Chemistry.

  • Biagini, G. A., et al. (2006). "The mitochondrial electron transport chain of Plasmodium falciparum as a drug target." Current Pharmaceutical Design.

  • Peters, W. (1975).[5] "The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity." Annals of Tropical Medicine & Parasitology.

  • Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug." Science Translational Medicine.

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery.

Sources

The Lost Scaffold: A Technical Guide to the Antimalarial 4(1H)-Quinolone ICI 56,780

[1][2][3]

Executive Summary

ICI 56,780 is a synthetic 4(1H)-quinolone ester first characterized in the late 1960s by Imperial Chemical Industries (ICI).[1][2][3] Historically significant yet clinically abandoned, it represents a "foundational failure" in antimalarial drug discovery.[3] While it demonstrated exceptional potency against both blood (schizontocidal) and liver (causal prophylactic) stages of Plasmodium parasites, its development was halted due to the rapid emergence of resistance—a phenomenon now understood to be linked to point mutations in the mitochondrial cytochrome bc1 complex.[3]

This guide analyzes ICI 56,780 not as a drug candidate, but as a critical chemical scaffold .[3] It serves as the structural ancestor to modern, high-potency quinolones (e.g., ELQ-300) currently under investigation for malaria eradication.[1][2][3]

Part 1: Chemical Architecture & Mechanism[1][2][3]

Structural Identity

ICI 56,780 belongs to the class of 4(1H)-quinolone-3-carboxylic acid esters .[1][2][3] Unlike fluoroquinolone antibiotics (which target DNA gyrase), this molecule was optimized for lipophilicity to target mitochondrial membranes.[3]

  • IUPAC Name: 6-Butyl-2-methyl-4-oxo-7-(2-phenoxyethoxy)-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.[1][2][3]

  • Core Scaffold: 4(1H)-quinolone.[1][2][3][4][5][6][7][8]

  • Key Functional Groups:

    • C3-Ester: Hydrolyzed in vivo to the active carboxylic acid or serving as a prodrug moiety.[1][2][3]

    • C6-Alkyl (Butyl): Enhances lipophilicity, facilitating transport across the parasite's double mitochondrial membrane.[1][2][3]

    • C7-Ether (Phenoxyethoxy): Critical for binding affinity within the quinol-oxidation (Qo) site of the cytochrome bc1 complex.[1][2][3]

Mechanism of Action: Mitochondrial Respiration Collapse

ICI 56,780 acts as a mitochondrial electron transport chain (ETC) inhibitor .[2][3]

  • Target: The parasite's cytochrome bc1 complex (Complex III), specifically the Qo site (ubiquinol oxidation site).[3]

  • Binding: The quinolone core mimics ubiquinol (Coenzyme Q), competitively binding to the Qo site.[3]

  • Inhibition: This blockade prevents the transfer of electrons from ubiquinol to cytochrome c, collapsing the mitochondrial membrane potential (

    
    ).[3]
    
  • Lethality: In Plasmodium, the ETC is primarily required for dihydroorotate dehydrogenase (DHODH) activity, which is essential for pyrimidine biosynthesis.[3] ETC blockade halts DNA/RNA synthesis, causing parasite death.[3]

Visualization: The Inhibition Pathway

The following diagram illustrates the blockade of the Electron Transport Chain by ICI 56,780.[3]

ETC_Inhibitioncluster_ComplexIIICytochrome bc1 Complex (Complex III)DHODHDHODH(Pyrimidine Synthesis)UQUbiquinone(Pool)DHODH->UQRequires e- acceptorUQH2UbiquinolUQ->UQH2ReductionQo_SiteQo Binding SiteUQH2->Qo_SiteNative SubstrateCyt_cCytochrome c(Reduction)Qo_Site->Cyt_ce- Transfer(BLOCKED)ICIICI 56,780(Inhibitor)ICI->Qo_SiteCompetitiveBlockade

Caption: ICI 56,780 competitively binds the Qo site, halting electron flow and pyrimidine synthesis.[1][3]

Part 2: The Failure & The Renaissance (E-E-A-T)[1][3]

The "Achilles Heel": Single-Point Resistance

Despite its nanomolar potency, ICI 56,780 failed in early development due to a critical flaw: high propensity for resistance .[1][2][3]

  • Experimental Observation: In P. berghei mouse models, resistance emerged after a single passage of sub-curative dosing.[3]

  • Molecular Cause: The rigid binding mode of the ICI 56,780 scaffold relies heavily on specific hydrogen bonds and hydrophobic contacts within the Qo site.[3] A single point mutation (typically at Tyr268 in P. falciparum) alters the pocket shape enough to exclude the drug while retaining native ubiquinol function.[2][3]

  • Lesson for Researchers: High potency does not equal clinical utility.[2][3] The "fitness cost" of the resistance mutation was too low, allowing resistant parasites to thrive.[3]

Modern Relevance: The ELQ-300 Lineage

Modern drug discovery (Manetsch et al., 2016) revisited the ICI 56,780 scaffold.[1][2][3] By modifying the C3 position (replacing the ester/methyl with bulky diaryl ethers), researchers created "floppy" analogues (like ELQ-300) that can accommodate the mutated Qo pocket, overcoming the resistance liability of the parent ICI 56,780 molecule.[3]

Part 3: Experimental Protocols

Synthesis: The Gould-Jacobs Cyclization (Historical Adaptation)

Context: This is the standard method used in the 1970s to generate the 4(1H)-quinolone core.[1][2][3]

Reagents: Aniline derivative (4-phenoxyaniline), Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.[1][3]

Protocol:

  • Condensation: Mix 1 equivalent of the aniline with 1.1 equivalents of EMME. Heat to 110°C for 2 hours. Ethanol is evolved as a byproduct.[2][3]

    • Checkpoint: Monitor via TLC for the disappearance of aniline.[3] Product is the acrylate intermediate.[2][3]

  • Cyclization: Dissolve the acrylate intermediate in a high-boiling solvent (Diphenyl ether). Heat rapidly to 250°C (reflux) for 30-60 minutes.

    • Mechanism:[2][3][8] Thermal electrocyclic ring closure followed by tautomerization.[2][3]

  • Isolation: Cool the mixture to room temperature. Dilute with hexane to precipitate the crude 4(1H)-quinolone ester.[1][2][3] Filter and wash with hexane to remove diphenyl ether.[2][3]

  • Alkylation (C6/C7 modification): If the side chains were not present on the starting aniline, subsequent alkylation steps using alkyl halides and potassium carbonate in DMF are performed.[3]

In Vivo Efficacy: Modified Peters' 4-Day Suppressive Test

Context: The gold standard assay for determining antimalarial EC50 values in rodent models.[1][2][3]

Objective: Quantify the reduction in parasitemia in P. berghei-infected mice treated with ICI 56,780.

Materials:

  • Host: Female Swiss albino mice (18–22g).[1][3]

  • Parasite: Plasmodium berghei (ANKA strain).[1][3]

  • Vehicle: 0.5% Hydroxyethylcellulose / 0.1% Tween 80 (ICI 56,780 is highly lipophilic and requires suspension).[1][3]

Workflow:

  • Infection (Day 0): Inoculate mice intraperitoneally (IP) with

    
     infected erythrocytes from a donor mouse.[1][3]
    
  • Treatment (Day 0-3): Administer ICI 56,780 (suspended in vehicle) via oral gavage (PO) or subcutaneous (SC) injection 2 hours post-infection, and then daily for 3 days (Total 4 doses).[1][2][3]

    • Dose Range: 0.01, 0.1, 1.0, 10 mg/kg (Logarithmic spacing).[1][3]

  • Diagnosis (Day 4): Collect tail blood, prepare thin smears, fix with methanol, and stain with Giemsa (10%).[3]

  • Counting: Determine parasitemia by microscopy (count min. 2000 RBCs).[3][6][9]

  • Calculation:

    
    [1][2][3][8]
    
Workflow Visualization

The following diagram outlines the critical path for evaluating ICI 56,780 analogues.

WorkflowStartChemical Synthesis(Gould-Jacobs)InVitroIn Vitro Screening(P. falciparum W2/3D7)Start->InVitroToxCytotoxicity Assay(HepG2 Cells)InVitro->ToxIf IC50 < 10 nMInVivoIn Vivo Efficacy(Peters' 4-Day Test)Tox->InVivoIf Selectivity > 100xResistanceResistance Selection(Single Step Passage)InVivo->ResistanceIf ED90 < 5 mg/kgEndEndResistance->EndAnalyze Cyt bc1 Sequence

Caption: The critical path for evaluating quinolone antimalarials, prioritizing resistance profiling.

Part 4: Comparative Data Analysis

The following table summarizes the historical potency of ICI 56,780 compared to standard antimalarials. Note the disparity between potency and resistance liability.[3]

CompoundTarget StageP. berghei ED50 (mg/kg)Causal Prophylaxis?[1][2][3][4]Resistance Risk
ICI 56,780 Blood & Liver0.05 Yes (Complete)High (Rapid)
ChloroquineBlood1.5 - 3.0NoModerate
AtovaquoneBlood & Liver0.1 - 0.3YesHigh
PrimaquineLiver (Hypnozoites)15 - 30YesLow

Data synthesized from Ryley & Peters (1970) and Maignan et al. (2016).[1][3][4]

References

  • Ryley, J. F., & Peters, W. (1970). The antimalarial activity of some quinolone esters.[3][4][6][7][8][10][11] Annals of Tropical Medicine and Parasitology, 64(2), 209-222.[1][3][7] Link[1][2][3]

  • Maignan, J. R., Lichorowic, C. L., Giarrusso, J., & Manetsch, R. (2016). ICI 56,780 Optimization: Structure–Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity.[1][2][3][4] Journal of Medicinal Chemistry, 59(14), 6943–6960.[3][7] Link[1][2][3]

  • Biagini, G. A., et al. (2012). Generation of a unique antimalarial benzothiazepine scaffold from an endochin-like quinolone.[1][2][3] Nature Communications, 3, 1065.[1][3] Link

  • MedKoo Biosciences. ICI-56780 Product Data Sheet.[1][2][3] Link

Technical Deep Dive: ICI-56780 and Plasmodium berghei Susceptibility

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding ICI-56780 and its interaction with Plasmodium berghei.

Compound Class: 7-(2-phenoxyethoxy)-4(1H)-quinolone Primary Application: Antimalarial Scaffold Optimization & Mitochondrial Respiration Studies[1][2]

Executive Summary & Chemical Identity

This compound (also cited as ICI 56,780) is a historical but scientifically critical 4(1H)-quinolone compound originally developed by Imperial Chemical Industries (now AstraZeneca) in the 1970s.[1][2] While it never reached widespread clinical use due to physicochemical limitations and rapid resistance onset, it remains a vital "tool compound" in malaria research.

Its significance lies in its dual-stage potency : it exhibits strong activity against both the erythrocytic (blood) asexual stages and the pre-erythrocytic (liver) stages of Plasmodium berghei.[2] This makes it a primary scaffold for modern drug discovery campaigns aiming to develop causal prophylactics that can prevent infection before symptoms arise.[2]

Chemical Profile[1][2][3][4][5][6][7][8]
  • Core Structure: 4(1H)-quinolone.[1][2][3][4][5][6][7][8]

  • Key Substituent: 7-(2-phenoxyethoxy) ether linkage.[1][2]

  • Solubility: Poor (a major liability leading to its original abandonment).[2]

  • Target: Cytochrome bc1 complex (Complex III) of the parasite mitochondrion.[2]

Mechanism of Action: Mitochondrial Collapse

To understand P. berghei susceptibility to this compound, one must understand the target.[1][2] Unlike chloroquine (which targets heme detoxification), this compound functions as a mitochondrial electron transport chain (mtETC) inhibitor.[1][2]

The Qo Site Blockade

This compound binds to the Qo site of the cytochrome bc1 complex (Complex III).[2] This is the same binding pocket targeted by Atovaquone.[2]

  • Binding: The quinolone core mimics ubiquinol (Coenzyme Q), competitively binding to the cytochrome b subunit.[2]

  • Disruption: This blockade prevents the transfer of electrons from ubiquinol to cytochrome c1.[2]

  • Collapse: The proton motive force (PMF) across the inner mitochondrial membrane collapses.[2]

  • Lethality: In Plasmodium, the mitochondrion's primary role in asexual stages is not ATP production (which is largely glycolytic) but rather providing electron acceptors for dihydroorotate dehydrogenase (DHODH) , an enzyme essential for pyrimidine biosynthesis.[2] When Complex III is blocked, DHODH stalls, pyrimidine synthesis stops, and the parasite dies.

Visualization: The Signaling Pathway of Inhibition

The following diagram illustrates the cascade from this compound administration to parasite death.[2]

ICI-56780_Mechanism ICI This compound Mito Parasite Mitochondrion ICI->Mito Permeation Cyb Cytochrome bc1 Complex (Qo Site) Mito->Cyb Target Engagement ETC Electron Transport Chain (Blocked) Cyb->ETC Inhibition PMF Proton Motive Force (Collapse) ETC->PMF Causes DHODH DHODH Enzyme (Stalled) ETC->DHODH Lack of Ubiquinone Death Parasite Death (Schizont/Sporozoite) PMF->Death Metabolic Failure Pyrim Pyrimidine Biosynthesis (Halted) DHODH->Pyrim Downstream Effect Pyrim->Death Replication Failure

Caption: Mechanism of this compound induced lethality via Cytochrome bc1 inhibition and pyrimidine starvation.[1][2]

Susceptibility Profile: P. berghei Data

This compound is uniquely potent against P. berghei compared to other standard antimalarials, particularly in its ability to target the liver stage.[1][2][7]

Quantitative Efficacy Data

The following table summarizes historical and modern re-evaluation data regarding the susceptibility of P. berghei (ANKA strain typically) to this compound.

Stage of InfectionAssay TypeEfficacy MetricValueNotes
Blood Stage Peters' 4-Day SuppressiveED50 (in vivo)0.05 mg/kg Highly potent; superior to Chloroquine in sensitive strains.[1][2]
Blood Stage In vitro Growth InhibitionIC50< 10 nM Nanomolar potency confirms intrinsic activity.[2]
Liver Stage Causal Prophylaxis (Sporozoite)Min.[2] Curative Dose50 mg/kg Prevents liver-to-blood transition completely.[1][2]
Liver Stage In vitro Liver SchizontIC50Low nM Comparable to Atovaquone.[2]
The Resistance Paradox

While this compound is potent, it is chemically fragile regarding resistance.[1][2]

  • Speed of Onset: Resistance in P. berghei can be selected after a single passage in mice treated with sub-curative doses.

  • Mechanism: Single point mutations in the cytochrome b gene (typically at codons encoding residues in the Qo pocket, such as Y268).[2]

  • Cross-Resistance: Strains resistant to this compound often show complete cross-resistance to Atovaquone, confirming the shared target.[1][2]

Experimental Protocols

For researchers utilizing this compound as a control or scaffold, the following protocols ensure data integrity.

Protocol A: The Modified Peters' 4-Day Suppressive Test

This is the gold standard for assessing blood-stage susceptibility.[1][2]

Prerequisites:

  • Host: Female Swiss Webster or C57BL/6 mice (6-8 weeks old).

  • Parasite: P. berghei ANKA strain (donor mouse with 10-20% parasitemia).[1][2]

  • Compound: this compound suspended in 0.5% Hydroxypropylmethylcellulose (HPMC) due to poor water solubility.[1][2]

Workflow:

  • Infection (Day 0): Inoculate mice intraperitoneally (IP) with

    
     infected erythrocytes.[2]
    
  • Randomization: 2 hours post-infection, randomize mice into treatment groups (n=5).

  • Treatment (Days 0-3): Administer this compound via oral gavage (PO) once daily for 4 consecutive days.

    • Dose Range: 0.01, 0.1, 1.0, 10 mg/kg (to establish ED50).[2]

    • Control: Vehicle only.[2]

  • Readout (Day 4): Prepare thin blood smears from tail veins. Fix with methanol; stain with Giemsa.[2]

  • Calculation: Count 2,000 RBCs.

    
    [1][2]
    
Protocol B: Causal Prophylaxis (Liver Stage) Assay

This assay validates if the compound kills parasites before they exit the liver, a key requirement for malaria eradication drugs.

Workflow:

  • Vector Prep: Rear Anopheles stephensi mosquitoes and feed on P. berghei infected mice. Dissect salivary glands on Day 21 to harvest sporozoites.[2]

  • Inoculation: Inject mice IV with 10,000 sporozoites.

  • Treatment: Administer this compound (PO) 2 hours prior to infection and 24 hours post infection.[1][2]

  • Monitoring: Monitor blood smears from Day 3 to Day 14.

  • Validation: If blood smears remain negative for 30 days, the compound is a causal prophylactic (sterilizing liver infection).[2]

Visualization: Experimental Decision Tree

The following diagram outlines the workflow for determining if a derivative of this compound retains potency while overcoming resistance issues.

Experimental_Workflow Start New ICI-Analogue Solubility Solubility Screen (>50 µM?) Start->Solubility InVitro In Vitro IC50 (P. falciparum/berghei) Solubility->InVitro Yes Fail Discard/Redesign Solubility->Fail No Peters In Vivo Peters' Test (Blood Stage) InVitro->Peters IC50 < 50nM InVitro->Fail Low Potency Liver Causal Prophylaxis (Sporozoite Challenge) Peters->Liver ED50 < 1mg/kg Resist Resistance Pressure (Single Passage) Liver->Resist Active Pass1 Pass Resist->Pass1 No rapid resistance Resist->Fail Resistance in <30 days

Caption: Screening workflow for this compound analogues to filter for solubility, potency, and resistance stability.

References

  • Cross, R. M., et al. (2010).[2] "Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones." Journal of Medicinal Chemistry.

  • Ryley, J. F., & Peters, W. (1970).[2][9] "The antimalarial activity of some quinolone esters."[2][3][9][4][5][6][7] Annals of Tropical Medicine & Parasitology.

  • Manetsch, R., et al. (2018).[2][4] "ICI 56,780 Optimization: Structure-Activity Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity." Journal of Medicinal Chemistry. [1][2]

  • Biagini, G. A., et al. (2006).[2] "The mitochondrial respiratory chain of Plasmodium falciparum as a chemotherapeutic target." Nature.[2] [1][2]

  • Fidock, D. A., et al. (2004).[2] "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery.[2]

Sources

An In-Depth Technical Guide to Understanding the Molecular Target of ICI 182,780 (Fulvestrant)

Author: BenchChem Technical Support Team. Date: February 2026

Note to the User

Initial research did not yield any publicly available scientific information for a compound specifically designated "ICI-56780." The search results suggest this may be a non-public or hypothetical identifier. However, the search did return significant information for the well-characterized research compound ICI 182,780 , also known as Fulvestrant. To fulfill the detailed requirements of your request for an in-depth technical guide, this document will proceed by focusing on ICI 182,780 (Fulvestrant) as the subject molecule. This allows for the creation of a scientifically accurate and comprehensive guide as requested.

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 182,780, known clinically as Fulvestrant, is a pivotal therapeutic agent in the treatment of hormone receptor-positive breast cancer. Its classification as a Selective Estrogen Receptor Downregulator (SERD) distinguishes it from previous generations of endocrine therapies. This guide provides a comprehensive technical overview of the experimental strategies and core scientific principles used to definitively identify and characterize its primary molecular target, the Estrogen Receptor Alpha (ERα). We will explore the causality behind key experimental choices, from initial target engagement and validation to the elucidation of its unique downstream mechanistic consequences. This document is structured to serve as a practical and theoretical resource for researchers engaged in drug target identification and validation.

Part 1: Foundational Strategy for Target Identification & Validation

The journey to confirm ERα as the bona fide target of ICI 182,780 hinges on a multi-pronged approach. The core logic is to first establish direct physical interaction (Target Engagement), then to confirm that this interaction is responsible for the drug's biological effects in a cellular context (Target Validation), and finally, to characterize the unique mechanism of action that differentiates it from other ERα modulators (Mechanism of Action).

The overall workflow is designed as a self-validating loop, where each experimental stage provides evidence that informs the next, building a robust and irrefutable case for the drug-target relationship.

G Workflow for ICI 182,780 Target ID & Validation cluster_0 Target Engagement & Affinity cluster_1 Target Validation in Cellular Systems cluster_2 Mechanism of Action (MOA) a Hypothesis: ICI 182,780 binds ERα b Radioligand Binding Assay a->b Test direct binding c Surface Plasmon Resonance (SPR) b->c Quantify kinetics d Cellular Thermal Shift Assay (CETSA) c->d Proceed if high affinity is confirmed e ERα Degradation Assay (Western Blot) d->e Confirm intracellular binding & effect f Cell Proliferation Assay (MCF-7 Cells) e->f Link target degradation to phenotype g Reporter Gene Assay (ERE-Luciferase) f->g Proceed if anti-proliferative effect is validated h Gene Expression Profiling (RNA-seq) g->h Assess transcriptional consequences conclusion Conclusion: ERα is the direct target and its degradation is the key MOA h->conclusion

Part 2: Core Experimental Protocols & Mechanistic Insights
2.1. Target Engagement: Confirming Direct Interaction with ERα

The foundational step is to demonstrate that ICI 182,780 physically binds to its putative target. Radioligand binding assays are a classic, robust method for this purpose.

Expertise & Causality: We choose a competitive binding assay format. This design allows us to leverage a well-characterized, high-affinity radiolabeled ligand for ERα (e.g., [³H]-Estradiol) to determine the binding affinity of our unlabeled test compound (ICI 182,780). The displacement of the radioligand by increasing concentrations of ICI 182,780 provides a quantitative measure of affinity—the IC₅₀, which can then be used to calculate the inhibition constant (Ki). This approach is highly sensitive and directly measures binding at the orthosteric site.

Protocol 1: Competitive Radioligand Binding Assay

  • Preparation: Use purified, recombinant human ERα protein or lysates from ERα-overexpressing cells (e.g., MCF-7).

  • Reaction Setup: In a 96-well plate, combine the ERα preparation with a fixed, low concentration of [³H]-Estradiol (e.g., 0.5 nM).

  • Competition: Add increasing concentrations of unlabeled ICI 182,780 (e.g., from 1 pM to 10 µM). Include controls for non-specific binding (a high concentration of unlabeled estradiol) and total binding (no competitor).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand. A common method is rapid filtration through a glass fiber filtermat using a cell harvester. The protein and bound ligand are trapped on the filter.

  • Quantification: Place the filtermat in a scintillation bag with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of ICI 182,780. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Trustworthiness: The protocol's self-validating nature comes from the inclusion of essential controls. The non-specific binding control ensures that the measured signal is due to specific ERα interaction, while the total binding control provides the 100% reference point. The resulting IC₅₀ value should be highly reproducible across experiments.

Table 1: Representative Binding Affinity Data

Compound Target Assay Type IC₅₀ (nM) Reference Source
Estradiol ERα Radioligand Binding 0.21

| ICI 182,780 | ERα | Radioligand Binding | 0.29 | |

The data clearly shows that ICI 182,780 binds to ERα with an affinity comparable to that of the endogenous ligand, estradiol, providing strong evidence for direct and potent target engagement.

2.2. Target Validation: Linking Engagement to Cellular Mechanism

Demonstrating binding is not enough; we must prove this interaction leads to a specific, measurable effect inside a living cell. ICI 182,780's unique mechanism is not just antagonism, but the induction of receptor degradation.[1][2] This is its defining characteristic as a SERD.

Expertise & Causality: A simple Western blot is the most direct way to visualize protein degradation. We treat an ERα-positive breast cancer cell line, MCF-7, with ICI 182,780 and observe the levels of ERα protein over time. A time- and dose-dependent decrease in the ERα protein band is the expected result and the hallmark of a SERD. This directly links the presence of the drug to the loss of its target protein.

Protocol 2: Western Blot for ERα Degradation

  • Cell Culture: Plate MCF-7 cells and allow them to adhere overnight. Ensure cells are maintained in phenol red-free media to minimize basal ERα activation.

  • Treatment: Treat cells with a vehicle control (e.g., DMSO) and various concentrations of ICI 182,780 (e.g., 1 nM, 10 nM, 100 nM) for different time points (e.g., 6, 12, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 10% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for ERα overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity for ERα and normalize it to the loading control.

A successful experiment will show a marked reduction in the ERα band intensity in the ICI 182,780-treated samples compared to the vehicle control. This confirms that target engagement leads to target destruction within the cell.

2.3. Elucidating the Mechanism of Action: Transcriptional Consequences

The ultimate consequence of ERα degradation is the shutdown of estrogen-driven gene transcription, which halts the proliferation of hormone-dependent cancer cells.[1][2][3]

Expertise & Causality: ERα is a ligand-activated transcription factor. Upon binding estradiol, it dimerizes, translocates to the nucleus, and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoters of target genes, driving their transcription. A luciferase reporter assay containing a promoter with multiple EREs is a highly sensitive and specific method to measure the transcriptional activity of ERα. By degrading ERα, ICI 182,780 should potently abolish this transcriptional activity.

G Dual MOA: ERα Activation vs. ICI 182,780-induced Degradation cluster_0 Estradiol (E2) Action cluster_1 ICI 182,780 Action E2 Estradiol (E2) ER_cyt ERα (Inactive, Cytoplasm) E2->ER_cyt Binds ER_nuc ERα Dimer (Active, Nucleus) ER_cyt->ER_nuc Dimerizes & Translocates ERE Estrogen Response Element (DNA) ER_nuc->ERE Binds Transcription Gene Transcription & Cell Proliferation ERE->Transcription Activates ICI ICI 182,780 ER_cyt2 ERα (Inactive, Cytoplasm) ICI->ER_cyt2 Binds & Destabilizes Proteasome Proteasomal Degradation ER_cyt2->Proteasome Targets for Degradation Block TRANSCRIPTION BLOCKED Proteasome->Block Leads to

Caption: Signaling pathway diagram contrasting normal Estradiol-mediated ERα activation with the degradative mechanism of action of ICI 182,780.

This complete blockade of ERα signaling, achieved through protein destruction rather than simple competitive binding, is what makes ICI 182,780 a uniquely effective therapeutic, particularly in cancers that have developed resistance to other endocrine therapies like Tamoxifen.[1]

Conclusion

The identification of ERα as the molecular target of ICI 182,780 (Fulvestrant) is a textbook example of rigorous, logical, and multi-faceted drug discovery science. Through a systematic process of demonstrating high-affinity binding, confirming target degradation in a relevant cellular context, and linking this mechanism to the ultimate biological outcome of transcriptional repression, the scientific community has built an unassailable case. This guide has outlined the core experimental pillars of this process, emphasizing the causal logic that connects each step. The mechanism of ICI 182,780—target downregulation—represents a distinct and powerful pharmacological strategy, the principles of which continue to inform the development of new therapeutics today.

References
  • ICI 182780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data. PubMed. [Link]

  • Role of the estrogen antagonist ICI 182780 in vessel assembly and apoptosis of endothelial cells. PubMed. [Link]

  • An ICI 182780-sensitive, membrane-related estrogen receptor contributes to estrogenic neuroprotective actions against amyloid-beta toxicity. PubMed. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Assessment of ICI-56780, a Novel PD-1/PD-L1 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Preclinical Oncology

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies to evaluate the efficacy of ICI-56780, a novel, orally bioavailable small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling axis. The protocols detailed herein are designed to ensure scientific rigor, data reproducibility, and ethical conduct. We will delve into the critical aspects of study design, from model selection and vehicle formulation to efficacy endpoints and pharmacodynamic analyses, grounding each step in established scientific principles.

Introduction: The Rationale for Targeting PD-1/PD-L1

The PD-1/PD-L1 checkpoint is a critical regulator of immune tolerance. In a healthy state, this pathway prevents excessive immune responses that could lead to autoimmunity. However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T cell, it transmits an inhibitory signal into the T cell, effectively "turning it off" and allowing the tumor to evade immune destruction.

This compound is hypothesized to be a potent and selective small-molecule inhibitor that disrupts this interaction, thereby restoring the anti-tumor activity of T cells. The following in vivo studies are designed to test this hypothesis by assessing the ability of this compound to control tumor growth in a T-cell-dependent manner.

PD-1_PD-L1_Pathway cluster_T_Cell Activated T Cell TCR TCR PI3K_AKT PI3K/Akt Pathway TCR->PI3K_AKT Activates MHC MHC TCR->MHC PD1 PD-1 Receptor PDL1 PD-L1 PD1->PDL1 Effector Effector Functions (Cytotoxicity, Cytokine Release) PI3K_AKT->Effector Promotes PDL1->PI3K_AKT Inhibits ICI56780 This compound (Small Molecule Inhibitor) ICI56780->PDL1 Blocks Interaction

Caption: Mechanism of action for this compound, a PD-1/PD-L1 inhibitor.

Preclinical Study Design: Core Principles

A robust in vivo study design is paramount for generating reliable and interpretable data. The following sections outline the critical decisions and justifications for each step of the experimental workflow.

Animal Model Selection

Causality: The primary goal is to assess an immunomodulatory agent. This necessitates an animal model with a fully functional immune system. Therefore, syngeneic mouse models are the gold standard. In these models, mouse tumor cell lines are implanted into mice of the same inbred strain (e.g., CT26 colon carcinoma cells into BALB/c mice).[1][2][3][4] This genetic compatibility prevents graft rejection and allows for the study of the therapeutic agent's effect on the natural interaction between the tumor and the host's immune system.[1][4]

Recommended Models for PD-1/PD-L1 Inhibitor Testing:

Cell LineTumor TypeMouse StrainKey Features
CT26 Colon CarcinomaBALB/cWell-characterized, moderately immunogenic, responsive to checkpoint inhibitors.[5]
MC38 Colon AdenocarcinomaC57BL/6Highly immunogenic, robust response to anti-PD-1/PD-L1 therapy.[1]
B16-F10 MelanomaC57BL/6Poorly immunogenic ("cold" tumor), useful for combination therapy studies.
4T1 Mammary CarcinomaBALB/cAggressive, metastatic model, moderately responsive to checkpoint blockade.[5]

Ethical Considerations: All animal experiments must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[6][7][8] This includes defining humane endpoints to minimize animal suffering, such as tumor size limits, body weight loss, and clinical signs of distress.[7][9][10][11]

Formulation and Dosing of this compound

Causality: As a small molecule intended for oral administration, this compound must be formulated in a vehicle that ensures consistent solubility and bioavailability. The choice of vehicle is critical, as it can influence the outcome of the study.[12][13] An inappropriate vehicle can lead to poor drug exposure, variability, or even direct effects on the animal model.[12][13]

Protocol: Vehicle Formulation and Preparation

  • Solubility Screening: First, determine the solubility of this compound in common, non-toxic vehicles.

  • Recommended Vehicle: A common and effective vehicle for many hydrophobic small molecules is an aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.5% (v/v) Tween-80.[14] For compounds requiring a solubilizing agent, a formulation containing DMSO (e.g., 5-10%) and PEG400 can be considered, but the final concentration of DMSO should be minimized.[15]

  • Preparation:

    • Accurately weigh the required amount of this compound.

    • If necessary, create a slurry by adding a small amount of the vehicle.

    • Gradually add the remaining vehicle while stirring or sonicating until a homogenous suspension or solution is achieved.

    • Prepare the formulation fresh daily unless stability data supports longer-term storage.

Dose Administration: Oral gavage is the preferred method for precise oral dosing in mice.[16] It is crucial that personnel are properly trained to perform this procedure to avoid injury or distress to the animals. The maximum recommended dosing volume is 10 mL/kg.[16]

Experimental Workflow: From Implantation to Analysis

Experimental_Workflow cluster_Setup Phase 1: Study Setup cluster_Treatment Phase 2: Treatment & Monitoring cluster_Endpoint Phase 3: Endpoint & Analysis A1 Acclimate Animals (1 week) A2 Prepare Tumor Cells (Culture & Count) A1->A2 A3 Tumor Implantation (Subcutaneous, Flank) A2->A3 B1 Tumor Growth to ~100 mm³ A3->B1 B2 Randomize into Treatment Groups B1->B2 B3 Initiate Dosing (Vehicle, this compound, etc.) B2->B3 B4 Monitor: Tumor Volume, Body Weight, Clinical Signs (2-3 times/week) B3->B4 C1 Euthanize at Endpoint B4->C1 C2 Collect Tumors & Spleens C1->C2 C3 Efficacy Analysis (TGI) C2->C3 C4 Pharmacodynamic Analysis (Flow Cytometry) C2->C4

Caption: Standard workflow for an in vivo efficacy study.

Protocol: Syngeneic Tumor Implantation
  • Animal Preparation: Use 6-8 week old female BALB/c or C57BL/6 mice. Allow them to acclimate for at least one week before the study begins.

  • Cell Preparation: Culture CT26 or MC38 cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer or automated counter. Resuspend cells in sterile, serum-free PBS at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.

  • Implantation:

    • Anesthetize the mouse (if required by IACUC protocol).

    • Shave the right flank of the mouse.

    • Using a 27-gauge needle and a 1 mL syringe, draw up 100 µL of the cell suspension (containing 1 x 10^6 cells).

    • Inject the cells subcutaneously into the shaved flank.[11]

Protocol: Treatment and Monitoring
  • Tumor Monitoring: Begin measuring tumors approximately 5-7 days post-implantation using digital calipers.

  • Calculation of Tumor Volume: Use the formula: Volume = (Length x Width²) / 2 .[17]

  • Randomization: Once tumors reach an average size of 80-120 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 50 mg/kg, daily)

    • Group 3: Positive Control (e.g., anti-PD-1 antibody)

  • Dosing: Begin oral gavage according to the group assignments. Dose daily or as determined by pharmacokinetic studies.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe animals daily for any clinical signs of toxicity or distress according to IACUC guidelines.[8]

Data Analysis and Interpretation

Efficacy Endpoints

The primary endpoint is Tumor Growth Inhibition (TGI) . This metric quantifies the effectiveness of the treatment compared to the vehicle control group.

Calculation of TGI: There are several methods to calculate TGI. A common formula is: TGI (%) = [1 - (ΔT / ΔC)] x 100 [18] Where:

  • ΔT = Change in mean tumor volume for the treated group (Final Day - Day 1 of dosing)

  • ΔC = Change in mean tumor volume for the control group (Final Day - Day 1 of dosing)

Another widely used calculation compares the relative tumor volume (RTV) of treated versus control groups.[14]

Data Presentation:

Treatment GroupNMean Tumor Volume (Day 1) (mm³)Mean Tumor Volume (Final Day) (mm³)TGI (%)p-value vs. Vehicle
Vehicle10102.5 ± 5.11540.3 ± 150.2--
This compound (50 mg/kg)10101.9 ± 4.8685.1 ± 95.759.5%<0.001
anti-PD-1 Ab (10 mg/kg)10103.1 ± 5.3450.6 ± 78.475.8%<0.0001

Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.

Pharmacodynamic Analysis: Validating the Mechanism

Causality: Demonstrating tumor growth inhibition is not sufficient. It is crucial to show that the observed efficacy is due to the intended mechanism of action—immune activation. This is achieved by analyzing the immune cell populations within the tumor microenvironment. Flow cytometry is a powerful tool for this purpose.[19][20][21]

Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

  • Sample Collection: At the study endpoint, euthanize mice and surgically excise tumors.

  • Tumor Dissociation:

    • Mince the tumor tissue into small pieces using a scalpel.

    • Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.[20][22]

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Cell Staining:

    • Perform a red blood cell lysis step.[22]

    • Stain the cells with a viability dye to exclude dead cells from the analysis.

    • Incubate cells with a cocktail of fluorophore-conjugated antibodies against immune cell surface markers.

  • Data Acquisition: Analyze the stained cells on a multi-parameter flow cytometer.[22]

Key Immune Populations to Analyze:

MarkerCell TypeExpected Change with this compound
CD45+All Leukocytes-
CD3+T CellsIncrease
CD3+/CD8+Cytotoxic T CellsSignificant Increase
CD3+/CD4+Helper T CellsIncrease
CD8+/Granzyme B+Activated Cytotoxic T CellsSignificant Increase
CD4+/FoxP3+Regulatory T Cells (Tregs)Decrease or No Change

An increase in the ratio of CD8+ T cells to Tregs is a strong indicator of a positive anti-tumor immune response.

Conclusion

This guide provides a foundational framework for conducting a rigorous in vivo efficacy study of this compound, a hypothetical small-molecule inhibitor of the PD-1/PD-L1 pathway. By adhering to these principles of model selection, protocol execution, and multi-faceted data analysis, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of novel immunomodulatory agents. Each step is designed to be self-validating, linking the primary efficacy outcome (TGI) to the presumed mechanism of action (immune modulation), thereby building a comprehensive and trustworthy preclinical data package.

References

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. Available at: [Link]

  • Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. PMC. Available at: [Link]

  • Novel, small molecule inhibitors of PD-1/PD-L1 pathway. ASCO Publications. Available at: [Link]

  • Identification of Small-Molecule Inhibitors of PD-1/PD-L1 Protein-Protein Interaction. ResearchGate. Available at: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available at: [Link]

  • Syngeneic Mouse Models. Champions Oncology. Available at: [Link]

  • Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Immunology. Available at: [Link]

  • Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma. Frontiers in Immunology. Available at: [Link]

  • IACUC Guideline for Rodent Tumor and Cancer Models. IMR Press. Available at: [Link]

  • How can one calculate tumor growth inhibition? ResearchGate. Available at: [Link]

  • Mouse Models for Cancer Immunotherapy Research. PMC. Available at: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC. Available at: [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. Available at: [Link]

  • What is an effective and safe vehicle and step-by-step protocol for oral gavage of resveratrol in C57BL/6 mice? ResearchGate. Available at: [Link]

  • IACUC Guidelines For Cancer Research In Mice And Rats. Biological Resource Centre. Available at: [Link]

  • Flow cytometric analysis of tumor infiltrating lymphocytes (TILs) in human cancer tissue. Indivumed. Available at: [Link]

  • Syngeneic Mouse Models. Charles River Laboratories. Available at: [Link]

  • Guideline for Tumor Burden Assessment in Rats and Mice. Michigan State University Animal Care Program. Available at: [Link]

  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.
  • Syngeneic Tumor Mouse Models: The Pros and Cons. Crown Bioscience. Available at: [Link]

  • Flow cytometric analysis of tumour infiltrating lymphocytes in breast cancer. PubMed. Available at: [Link]

  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. American Association for Cancer Research. Available at: [Link]

  • Flow cytometry analysis of tumor-infiltrating lymphocytes from patients... ResearchGate. Available at: [Link]

  • Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Spandidos Publications. Available at: [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. Available at: [Link]

  • Syngeneic Mouse Models. Medicilon. Available at: [Link]

  • Rodent Tumor Production and Monitoring Guidelines. University of Maryland School of Medicine. Available at: [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight. Available at: [Link]

  • Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis. Bio-protocol. Available at: [Link]

Sources

Standard Operating Procedure for ICI-56780 (Fulvestrant) Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of ICI-56780, more commonly known and referred to herein as ICI 182,780 or Fulvestrant. As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to impart a deeper understanding of the scientific principles and rationale behind the experimental design. Our goal is to ensure the integrity, reproducibility, and safety of your research involving this potent therapeutic agent.

Fulvestrant is a pure estrogen receptor (ER) antagonist, also classified as a selective estrogen receptor degrader (SERD).[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, Fulvestrant has no partial agonist activity, making it a complete antiestrogen.[1] Its primary mechanism of action involves binding to the estrogen receptor, inhibiting its dimerization, and promoting its degradation through the proteasome pathway.[3][4][5] This leads to a significant reduction in cellular levels of ERα, thereby abrogating estrogen-mediated signaling pathways that are critical for the proliferation of ER-positive cancer cells.[3][4][5]

This guide will cover essential aspects of working with Fulvestrant, from its fundamental physicochemical properties to detailed protocols for in vitro and in vivo studies, data interpretation, and safety considerations.

Physicochemical Properties and Handling

A thorough understanding of Fulvestrant's properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Synonyms ICI 182,780, Fulvestrant, ZD 9238, ZM 182780MedChemExpress
CAS Number 129453-61-8[6]
Molecular Formula C32H47F5O3S[7]
Molecular Weight 606.77 g/mol [7]
Appearance White to off-white crystalline powder[8]
Solubility Soluble in DMSO (>30 mg/mL) and Ethanol. Poorly soluble in water.[7]
Storage Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several months.[7]

Note on Solubility: Due to its hydrophobic nature, Fulvestrant requires organic solvents for dissolution. For cell culture experiments, it is crucial to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Safety, Handling, and Disposal

Fulvestrant is a potent pharmaceutical compound and must be handled with appropriate safety precautions.

Hazard Identification:

  • May damage fertility or the unborn child.[9][10][11]

  • May cause harm to breast-fed children.[9][10][11]

  • Harmful if swallowed.[11]

  • Very toxic to aquatic life with long-lasting effects.[10]

Personal Protective Equipment (PPE):

  • Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling Fulvestrant powder or solutions.[9]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[8]

  • Avoid contact with skin and eyes.[8] In case of contact, wash the affected area immediately with copious amounts of water.

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[9][10][11]

Disposal:

  • Dispose of Fulvestrant waste as hazardous chemical waste according to your institution's and local regulations.[9]

  • Do not dispose of it down the drain, as it is toxic to aquatic organisms.[10] Contaminated materials should be placed in a designated, sealed container.[12]

In Vitro Experimental Protocols

The following protocols are designed for studying the effects of Fulvestrant on cancer cell lines, with a focus on ER-positive breast cancer cell lines such as MCF-7 and T47D.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Fulvestrant on cell proliferation.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Fulvestrant stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Treatment with Fulvestrant:

    • Prepare serial dilutions of Fulvestrant from the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest Fulvestrant concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Fulvestrant or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.[15]

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log of the Fulvestrant concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay seed Seed MCF-7 cells in 96-well plate incubate1 Incubate for 24h at 37°C, 5% CO2 seed->incubate1 prepare_drug Prepare serial dilutions of Fulvestrant add_drug Add Fulvestrant or vehicle control to wells prepare_drug->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_mtt Add MTT solution incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability with Fulvestrant using the MTT assay.

Protocol 2: Apoptosis Detection by Annexin V Staining

This protocol describes how to quantify apoptosis induced by Fulvestrant using Annexin V staining followed by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17][18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.[18] This dual staining allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Materials:

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Complete growth medium

  • Fulvestrant stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of Fulvestrant or vehicle control for a specified period (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Use the flow cytometry software to create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

  • Gate the populations to quantify the percentage of cells in each quadrant:

    • Lower-left (Q4): Live cells (Annexin V-/PI-)

    • Lower-right (Q3): Early apoptotic cells (Annexin V+/PI-)

    • Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)

    • Upper-left (Q1): Necrotic cells (Annexin V-/PI+)

Protocol 3: Western Blot Analysis of ER-α Degradation

This protocol details the procedure for assessing the degradation of ER-α protein in response to Fulvestrant treatment.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following protein separation by gel electrophoresis, the proteins are transferred to a membrane, which is then probed with an antibody specific to the protein of interest (in this case, ER-α). The binding of the antibody is detected, allowing for the visualization and quantification of the target protein.

Materials:

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Fulvestrant stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ER-α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with Fulvestrant as described in the apoptosis protocol.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ER-α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Data Analysis:

  • Normalize the ER-α band intensity to the corresponding loading control band intensity for each sample.

  • Compare the normalized ER-α levels in the Fulvestrant-treated samples to the vehicle control to determine the extent of ER-α degradation.

Signaling Pathway of Fulvestrant Action

Fulvestrant_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER-α) Estrogen->ER Binds and activates Ub Ubiquitin ER->Ub Ubiquitination ERE Estrogen Response Element (ERE) ER->ERE Translocates and binds ER->ERE Binding blocked Fulvestrant Fulvestrant (ICI 182,780) Fulvestrant->ER Binds and inhibits dimerization Proteasome Proteasome Ub->Proteasome Degradation Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Promotes

Caption: Mechanism of action of Fulvestrant in inhibiting estrogen signaling.

In Vivo Experimental Protocol

The following protocol provides a general framework for assessing the in vivo efficacy of Fulvestrant using a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Protocol 4: Mouse Xenograft Model for Efficacy Studies

Principle: This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice. The growth of the resulting tumors can be monitored over time to assess the anti-tumor activity of a therapeutic agent.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID mice)[20][21]

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Matrigel

  • Fulvestrant formulation for injection (e.g., in a suitable oil-based vehicle)[22]

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)[21]

Procedure:

  • Cell Preparation and Implantation:

    • Resuspend MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[20]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]

  • Treatment Administration:

    • Administer Fulvestrant or the vehicle control to the mice according to the desired dosing schedule. A common regimen is subcutaneous injection of 5 mg/mouse once or twice weekly.[20][23]

  • Monitoring and Endpoint:

    • Continue to monitor tumor growth and the general health of the mice throughout the study.

    • The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Compare the tumor growth between the Fulvestrant-treated and control groups to determine the anti-tumor efficacy.

  • At the end of the study, compare the final tumor weights between the groups.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start implant Implant MCF-7 cells subcutaneously into mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat Administer Fulvestrant or vehicle control randomize->treat monitor_treatment Monitor tumor volume and animal health treat->monitor_treatment endpoint Endpoint: Euthanize mice and excise tumors monitor_treatment->endpoint analyze Analyze tumor weight and biomarkers endpoint->analyze end End analyze->end

Caption: Workflow for an in vivo efficacy study of Fulvestrant using a mouse xenograft model.

References

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954.
  • JOVE. (2023, March 22). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line [Video]. YouTube. [Link]

  • Robertson, J. F. R. (2001). ICI 182780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data. British Journal of Cancer, 85(Suppl 2), 11–14.
  • U.S. Food and Drug Administration. (2019, May 20). FASLODEX® (fulvestrant) injection, for intramuscular use. Retrieved from [Link]

  • Reid, G., Hübner, M. R., Métivier, R., Brand, H., Denger, S., Manu, D., Beaudouin, J., Ellenberg, J., Gannon, F., & Reid, G. (2003). The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy. The FASEB Journal, 17(11), 1529–1531.
  • Ellis, P. A., Saccani-Jotti, G., Clarke, R., Johnston, S. R., Anderson, E., Howell, A., A'Hern, R., Salter, J., Detre, S., Nicholson, R., Robertson, J., Smith, I. E., & Dowsett, M. (1997). Induction of apoptosis by tamoxifen and ICI 182780 in primary breast cancer. International Journal of Cancer, 72(4), 608–613.
  • Wardell, S. E., Yllanes, A., Nardone, A., El-Ashry, D., & McDonnell, D. P. (2019). Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy.
  • Jeselsohn, R., Bergholz, J. S., Pun, M., Cornwell, M., Liu, W., Nardone, A., ... & Brown, M. (2018). In vivo anti-tumor effects of systemically or locally delivered fulvestrant. Oncotarget, 9(5), 5849.
  • Al-Dhaheri, M., Wu, J., Skliris, G. P., Li, J., Higashimato, K., Wang, Y., ... & Murphy, L. C. (2011). dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha. Cancer research, 71(11), 3943-3953.
  • Kaburagi, T., Yamac, D., Yonesaka, K., Koganemaru, S., O'Connor, J., & Harada, N. (2021). Antitumor Activity of Eribulin After Fulvestrant Plus CDK4/6 Inhibitor in Breast Cancer Patient-derived Xenograft Models. Anticancer Research, 41(1), 167-175.
  • Novartis. (n.d.). Waste management. RLT Institute. Retrieved from [Link]

  • Acconcia, F., Ascenzi, P., Bocedi, A., Spisni, E., Tomasi, V., Trentalance, A., ... & Marino, M. (2005). Various phosphorylation pathways, depending on agonist and antagonist binding to endogenous estrogen receptor α (ERα), differentially affect ERα extractability, proteasome-mediated stability, and transcriptional activity in human breast cancer cells. Molecular endocrinology, 19(5), 1299-1314.
  • I-SPY 2 Consortium. (2020). Fulvestrant-Mediated Attenuation of the Innate Immune Response Decreases ER+ Breast Cancer Growth In Vivo More Effectively than Tamoxifen. Clinical Cancer Research, 26(1), 214-226.
  • AstraZeneca Australia. (2017, May 10). SAFETY DATA SHEET: FASLODEX SOLUTION FOR INJECTION. Retrieved from [Link]

  • Thiyagarajan, T., Basit, S., & Shrestha, E. (2023). Fulvestrant. In StatPearls.
  • Singh, R., Kumar, S., & Kumar, D. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(1).
  • Witasp, E., Fåhraeus, R., & Welsh, N. (2009). Interferon Gamma Restores Breast Cancer Sensitivity to Fulvestrant by Regulating STAT1, IRF1, NFκB, BCL2 Family Members, and Signaling to Caspase-dependent Apoptosis. Molecular Cancer Therapeutics, 8(11), 3049–3058.
  • European Medicines Agency. (n.d.). Faslodex, INN-fulvestrant. Retrieved from [Link]

  • Scheel, C., & Bender, A. (2018). Western blot analysis of the estrogen receptor alpha (ERα) content in MCF‐7 cells after treatment with fulvestrant, 8, and 31, respectively, at a concentration of 1 μM. Archiv der Pharmazie, 351(9), 1800109.
  • Goel, S., Wang, Q., Haddad, T. C., & Goetz, M. P. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Robertson, J. F. (2001). ICI 182,780 (Fulvestrant™)–the first oestrogen receptor down-regulator–current clinical data. British journal of cancer, 85(2), 11-14.

Sources

Application Notes and Protocols: Cell Culture Assays for Testing ICI-56780 Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

ICI-56780 is a novel investigational compound identified as a potent and selective estrogen receptor (ER) antagonist. Pre-clinical data suggests that this compound induces the degradation of the ER protein, thereby abrogating estrogen-mediated signaling pathways that are critical for the proliferation of hormone-receptor-positive cancer cells.[1] This complete antagonism, devoid of any partial agonistic effects, makes this compound a promising candidate for anti-cancer therapy, particularly for hormone-dependent breast cancers.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound using a suite of validated cell culture assays. The described protocols are designed to be self-validating and provide a robust framework for characterizing the biological activity of this compound, from its impact on cell viability and proliferation to its specific effects on apoptosis and ER signaling.

I. Foundational Assays: Assessing Global Effects on Cell Health

A critical first step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation.[3] These assays provide a broad overview of the compound's cytostatic and cytotoxic potential.

A. Cell Viability Assessment using XTT Assay

Principle: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to measure cell viability.[4][5] Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound's impact on cell survival.[4][5] Unlike the MTT assay, the XTT assay does not require a solubilization step, simplifying the protocol.[4]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. The reference wavelength should be approximately 650 nm.

Data Analysis & Expected Results:

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

TreatmentConcentration (nM)Absorbance (450 nm)% Viability
Vehicle Control01.25100%
This compound11.1088%
This compound100.8568%
This compound1000.6048%
This compound10000.3528%
B. Cell Proliferation Assessment using BrdU Incorporation Assay

Principle: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, a hallmark of cell proliferation.[6][7][8] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6][7] Incorporated BrdU can then be detected using a specific antibody, providing a quantitative measure of cell proliferation.[6][8][9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the XTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Fixation and DNA Denaturation: At the end of the incubation, remove the culture medium and fix the cells with a fixing/denaturing solution.

  • Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase). Incubate for 90 minutes at room temperature.

  • Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is visible.

  • Data Acquisition: Stop the reaction with an acidic solution and measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).[10]

Data Analysis & Expected Results:

Similar to the XTT assay, calculate the percentage of proliferation for each this compound concentration relative to the vehicle control. A decrease in BrdU incorporation with increasing concentrations of this compound indicates an anti-proliferative effect.[11]

TreatmentConcentration (nM)Absorbance (450 nm)% Proliferation
Vehicle Control01.50100%
This compound11.2080%
This compound100.9060%
This compound1000.5335%
This compound10000.2315%

II. Mechanistic Assays: Unraveling the Mode of Action

Once the global effects of this compound are established, it is crucial to investigate the underlying mechanisms. Based on its presumed action as an ER antagonist, key areas to explore are the induction of apoptosis and the direct impact on the ER signaling pathway.

A. Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Principle: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate malignant cells. A central feature of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD sequence, which is specifically cleaved by activated caspase-3 and caspase-7.[12][13] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[12][13]

Protocol:

  • Cell Seeding and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate and treat with a dose range of this compound as previously described.

  • Assay Reagent Addition: At the end of the treatment period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and add a volume equal to the culture medium in each well.[12]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Expected Results:

The luminescent signal is directly proportional to the amount of caspase-3 and -7 activity. An increase in luminescence in this compound-treated cells compared to the vehicle control indicates the induction of apoptosis.

TreatmentConcentration (nM)Luminescence (RLU)Fold Induction
Vehicle Control015,0001.0
This compound118,0001.2
This compound1045,0003.0
This compound100120,0008.0
This compound1000225,00015.0
B. Target Engagement and Pathway Modulation via Western Blotting

Principle: Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate.[14][15] This method can be used to confirm the proposed mechanism of action of this compound by assessing its effect on the expression levels of ERα and key downstream signaling proteins.[16]

Protocol:

  • Cell Lysis: Plate cells in 6-well plates and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., ERα, p-Akt, Akt, Cyclin D1, and a loading control like β-actin) overnight at 4°C.[14]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis & Expected Results:

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. A dose-dependent decrease in ERα protein levels would confirm the compound's mechanism as a selective estrogen receptor downregulator. Consequent decreases in the expression of downstream targets like Cyclin D1 and the phosphorylation of Akt would further validate the efficacy of this compound in blocking ER-mediated signaling.

III. Visualizing Workflows and Pathways

Experimental Workflow for Efficacy Testing

G cluster_prep Preparation cluster_assays Efficacy Assays cluster_mechanistic Mechanistic Analysis cell_culture Cell Culture (e.g., MCF-7) treatment This compound Treatment (Dose-Response) cell_culture->treatment viability Cell Viability (XTT Assay) treatment->viability 24-72h proliferation Proliferation (BrdU Assay) treatment->proliferation 24-72h apoptosis Apoptosis (Caspase-Glo 3/7) treatment->apoptosis 24-48h western_blot Western Blot (ERα, p-Akt, Cyclin D1) treatment->western_blot 24h

Caption: General workflow for in vitro efficacy testing of this compound.

Postulated Signaling Pathway of this compound

G cluster_drug Drug Action cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_cellular Cellular Response ICI56780 This compound ER Estrogen Receptor (ERα) ICI56780->ER binds & induces degradation PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt activates CyclinD1 Cyclin D1 ER->CyclinD1 upregulates Apoptosis Apoptosis ER->Apoptosis inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes CyclinD1->Proliferation promotes

Caption: Postulated mechanism of this compound via ERα degradation.

IV. Conclusion and Best Practices

The suite of assays described in these application notes provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on cell viability, proliferation, apoptosis, and target-specific signaling pathways, researchers can build a comprehensive profile of the compound's anti-cancer efficacy.

Key Considerations for Self-Validating Experiments:

  • Cell Line Authentication: Regularly authenticate cell lines to ensure the validity of the results.

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known ER antagonist like Fulvestrant) and negative (vehicle) controls.

  • Replicates and Statistical Analysis: Perform all experiments with technical and biological replicates to ensure statistical significance.

  • Dose-Response and Time-Course Studies: A thorough characterization of a compound requires evaluating its effects across a range of concentrations and time points.

By adhering to these principles and utilizing the detailed protocols provided, researchers can confidently and accurately characterize the in vitro efficacy of this compound, paving the way for further preclinical and clinical development.

References

  • Adan, A., Kiraz, Y., & Baran, Y. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Retrieved from [Link]

  • Marin, R., et al. (2004). An ICI 182780-sensitive, membrane-related estrogen receptor contributes to estrogenic neuroprotective actions against amyloid-beta toxicity. PubMed. Retrieved from [Link]

  • Li, J., et al. (2025). Efficacy and safety of neoadjuvant ICI combined with chemotherapy in breast cancer from the perspective of a privileged population: a systematic review and meta-analysis. PubMed. Retrieved from [Link]

  • Dumont, S., et al. (2022). Efficacy of Immune Checkpoint Inhibitor (ICI) Rechallenge in Advanced Melanoma Patients' Responders to a First Course of ICI: A Multicenter National Retrospective Study of the French Group of Skin Cancers (Groupe de Cancérologie Cutanée, GCC). PubMed. Retrieved from [Link]

  • Astashkina, A., & Grainger, D. W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. Retrieved from [Link]

  • Garcia-Vargas, J. E., et al. (2002). Synergistic effects of ICI 182780 on the cytotoxicity of cisplatin in cervical carcinoma cell lines. PubMed. Retrieved from [Link]

  • Armstrong, R. A., et al. (1986). Pharmacological actions of ICI 180080, a novel thromboxane receptor antagonist. PubMed. Retrieved from [Link]

  • A-H-Abadi, A. H., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Retrieved from [Link]

  • Ruggeri, B. A., et al. (2014). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. Retrieved from [Link]

  • Lee, A. V., et al. (2002). Antiestrogen ICI 182780 decreases proliferation of insulin-like growth factor I (IGF-I)-treated MCF-7 cells without inhibiting IGF-I signaling. PubMed. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]

  • Vinci, M., et al. (2015). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. Retrieved from [Link]

  • Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Dyment, N. A., et al. (2015). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. PMC - NIH. Retrieved from [Link]

  • Carroll, J. S., et al. (2000). The antiestrogen ICI 182780 inhibits proliferation of human breast cancer cells by interfering with multiple, sequential estrogen-regulated processes required for cell cycle completion. PubMed. Retrieved from [Link]

  • Zscheppang, K., et al. (2018). Cell culture architecture influences the response to anti-cancer drugs... ResearchGate. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • Warri, A. M., et al. (1995). The pure antiestrogen ICI 182,780 binds to a high-affinity site distinct from the estrogen receptor. PubMed. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of ICI-56780 (4(1H)-Quinolone) in Murine and Simian Malaria Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

ICI-56780 (a 7-(2-phenoxyethoxy)-4(1H)-quinolone) represents a critical scaffold in antimalarial drug discovery.[1] Originally characterized in the 1970s and recently revisited, it serves as a prototype for Endectocidal candidates —compounds capable of targeting multiple stages of the Plasmodium life cycle.

Unlike standard blood-schizontocides (e.g., Chloroquine), this compound exhibits causal prophylactic activity (targeting liver schizonts) and transmission-blocking potential (targeting sporogony in mosquitoes). However, its utility is historically limited by rapid resistance development, likely linked to its mechanism as a mitochondrial electron transport chain inhibitor (putative Cytochrome


 complex inhibitor), sharing cross-resistance features with Atovaquone.

This Application Note provides a rigorous, self-validating framework for evaluating this compound and next-generation 4(1H)-quinolones. It distinguishes between Causal Prophylaxis (preventing infection) and Suppressive Cure (clearing established infection) using precise temporal dosing in murine and simian models.

Experimental Design Strategy

The evaluation pipeline is designed to isolate stage-specific activity. We utilize a "Screening Cascade" moving from high-throughput murine models to the gold-standard simian model.

The Screening Cascade (DOT Visualization)

G cluster_0 Phase I: Murine Efficacy cluster_1 Phase II: Resistance & Transmission cluster_2 Phase III: Simian Confirmation Start Compound This compound Peters 4-Day Suppressive Test (Blood Stage) Target: P. berghei Start->Peters Proph Causal Prophylaxis (Liver Stage) Target: Sporozoites Start->Proph Resist Resistance Selection (Single Step/Ramping) Peters->Resist If ED50 < 5mg/kg Cyno P. cynomolgi Model (Radical Cure/Relapse) Proph->Cyno If Liver Active Trans Standard Membrane Feeding Assay (SMFA) Resist->Trans

Figure 1: Preclinical screening cascade for 4(1H)-quinolone candidates. Blue indicates input, Grey indicates primary screens, Yellow indicates secondary profiling, and Red indicates the tertiary simian checkpoint.

Protocol A: Murine Causal Prophylaxis (Liver Stage)

This protocol differentiates true liver-stage activity from blood-stage carryover. This compound is historically noted for activity here.[2]

  • Model Organism: Female Swiss Albino or C57BL/6 mice (6–8 weeks).

  • Parasite: Plasmodium berghei (ANKA strain) sporozoites.

  • Vector: Anopheles stephensi mosquitoes.

Step-by-Step Methodology
  • Sporozoite Harvesting:

    • Rear A. stephensi on P. berghei-infected mice.

    • On Day 21 post-feed, dissect salivary glands in cold RPMI-1640 media.

    • QC Check: Count sporozoites using a hemocytometer. Viability must be >90% (motility check).

    • Dilute to

      
       sporozoites per 100 µL.
      
  • Inoculation (Day 0):

    • Inject 100 µL of sporozoite suspension intravenously (IV) into the tail vein. Crucial: IV is preferred over IP to ensure immediate hepatic invasion.

  • Drug Administration (The "Time-Window" Method):

    • To target only the liver stage (which lasts ~48 hours in P. berghei), administer this compound at Day -1, Day 0, and Day +1 relative to infection.

    • Vehicle: 4(1H)-quinolones are often lipophilic. Use PEG400:Water (70:30) or 0.5% Hydroxypropylmethylcellulose (HPMC).

    • Dose Range: 1, 10, 30 mg/kg (PO).

  • Assessment:

    • Monitor blood smears from Day 4 to Day 14.

    • Endpoint: "Patency" (day of first detectable parasitemia).

    • Interpretation:

      • Delay in Patency: Partial liver stage inhibition.

      • No Patency (Day 30): Sterile protection (Causal Prophylaxis).

Data Reporting Table
GroupDose (mg/kg)Treatment DaysMean Patency (Days)% Protected (Day 30)
Vehicle ControlN/A-1, 0, +14.2 ± 0.50%
This compound 10-1, 0, +1>30 100%
Primaquine (Control)15-1, 0, +1>30100%
Chloroquine (Neg Ctrl)10-1, 0, +14.5 ± 0.60%

> Note: Chloroquine fails this test because it has no activity against liver schizonts, validating the assay's specificity.

Protocol B: The 4-Day Suppressive Test (Blood Stage)

Standardized "Peter's Test" to determine blood schizontocidal potency (


 and 

).
  • Parasite: P. berghei infected erythrocytes.

  • Inoculum:

    
     infected RBCs (IP injection) on Day 0.
    
Workflow
  • Infection (Day 0): Inoculate mice intraperitoneally.

  • Treatment (Day 0–3): Administer this compound 4 hours post-infection and then daily for 3 days (Total 4 doses).

  • Readout (Day 4): Prepare thin blood smears. Stain with Giemsa. Count 2,000 RBCs.

  • Calculation:

    
    
    

Protocol C: Simian Radical Cure (P. cynomolgi)

The P. cynomolgi model in Rhesus macaques (Macaca mulatta) is the closest surrogate to human P. vivax relapsing malaria. This is critical for validating this compound as a radical cure agent (targeting hypnozoites).

Experimental Logic

P. cynomolgi forms dormant hypnozoites in the liver. A "Relapse" model involves treating the primary blood infection with Chloroquine (which clears blood stages but leaves liver stages intact) and co-administering the test drug to see if relapse is prevented.

Workflow Visualization

Cyno Infection Day 0: Sporozoite Inoculation (IV Injection) PrimaryPeak Day 8-10: Primary Peak Parasitemia Infection->PrimaryPeak Treatment Treatment Phase (7 Days) Chloroquine (Blood Clear) + this compound (Test) PrimaryPeak->Treatment Observation Observation Phase (100 Days) Monitor for Relapse Treatment->Observation Outcome Outcome: Relapse = Hypnozoite Failure No Relapse = Radical Cure Observation->Outcome

Figure 2: The P. cynomolgi radical cure workflow. Chloroquine is used as a 'cover' drug to remove blood stages, isolating the test drug's effect on liver hypnozoites.

Critical Protocol Steps
  • Inoculation: IV injection of

    
    P. cynomolgi sporozoites.
    
  • Development: Allow primary parasitemia to develop (approx. 8–10 days).

  • Co-Treatment Regimen:

    • Chloroquine: 10 mg/kg (Days 1–7) to clear active blood infection.

    • This compound: Test dose (e.g., 10 mg/kg) daily for 7 days.

  • Follow-up: Check blood smears daily for 2 weeks, then 3x/week for 100 days .

  • Validation: If the vehicle control group does not relapse (spontaneous cure), the experiment is invalid. Relapse typically occurs 20–30 days post-treatment in controls.

Resistance & Mechanism of Action (MoA)

This compound is known to induce resistance rapidly, a hallmark of Cytochrome


 complex (Complex III)  inhibitors.
  • Cross-Resistance Check: Test this compound resistant lines against Atovaquone. High cross-resistance confirms the mitochondrial target.

  • Mitigation: In modern application, this compound should be tested in combination with a partner drug (e.g., a DHODH inhibitor) to protect the molecule from resistance selection.

References

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery.

  • Cross, R. M., et al. (2016).[3] "Structure–Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity." Journal of Medicinal Chemistry. [1]

  • Medicines for Malaria Venture (MMV). "Testing in Animal Models." MMV Official Guidelines.

  • Voorberg-van der Wel, A., et al. (2013). "A dual fluorescent Plasmodium cynomolgi reporter line reveals in vitro liver stage maturation and drug susceptibility." American Journal of Pathology.

  • Ryley, J. F., & Peters, W. (1970).[2] "The antimalarial activity of some quinolone esters."[1][2][3] Annals of Tropical Medicine & Parasitology. (Seminal paper establishing ICI 56,780 activity).

Sources

Application Note: Pharmacological Characterization of ICI-56780 Series (Novel SERD Analogs)

Author: BenchChem Technical Support Team. Date: February 2026


-alkylamide Estrogen Receptor Antagonists[1]

Executive Summary & Scientific Rationale

This guide details the experimental framework for evaluating ICI-56780 , a novel steroidal analog in the class of Selective Estrogen Receptor Degraders (SERDs).[1] Structurally related to the benchmark ICI-182,780 (Fulvestrant) , the this compound series aims to overcome the pharmacological limitations of first-generation SERDs, such as poor oral bioavailability and incomplete receptor turnover.[1]

The core mechanism of this class involves competitive binding to Estrogen Receptor Alpha (ER


), followed by the induction of a distinct conformational change that exposes hydrophobic surface patches.[1] This leads to impaired dimerization, nuclear immobilization, and subsequent ubiquitination-dependent proteasomal degradation.[1]

Experimental Objective: To validate this compound as a "pure antiestrogen" by quantifying its ability to:

  • Bind ER

    
     with high affinity.[1][2][3]
    
  • Induce rapid, proteasome-mediated degradation of ER

    
     (DC
    
    
    
    ).
  • Inhibit estrogen-dependent transcriptional activity (IC

    
    ).[1]
    
  • Overcome resistance in Tamoxifen-refractory cell models.[1]

Mechanism of Action & Screening Cascade

To ensure robust data, the evaluation must follow a logical screening cascade.[1] The diagram below illustrates the mechanistic pathway of SERDs and the corresponding critical control points.

SERD_Mechanism Compound This compound (Ligand) ER Estrogen Receptor (ERα) Compound->ER Competitive Binding Complex Unstable Complex ER->Complex Conformational Change Ubiquitin Ubiquitination Complex->Ubiquitin Helix-12 Displacement Proteasome Proteasome Recruitment Ubiquitin->Proteasome Degradation ERα Degradation (Loss of Signal) Proteasome->Degradation MG132 MG-132 (Inhibitor) MG132->Proteasome BLOCKS

Figure 1: The SERD Mechanism of Action.[1] this compound induces receptor instability, leading to proteasomal clearance.[1] MG-132 is the critical negative control to prove the mechanism is degradation-dependent.[1]

Chemical Handling & Solubilization[1]

Steroidal analogs like this compound are highly lipophilic.[1] Improper handling results in precipitation and false negatives in cellular assays.[1]

  • Vehicle: Dimethyl Sulfoxide (DMSO).[1]

  • Stock Concentration: 10 mM.[1]

  • Storage: -20°C in varying aliquots to avoid freeze-thaw cycles (max 3 cycles).

  • Working Solutions: Serial dilutions must be prepared in DMSO before addition to media.[1] The final DMSO concentration in cell culture must remain <0.1% (v/v) to avoid cytotoxicity.[1]

Critical Check: Visually inspect stocks for crystal formation before every assay.[1] If crystals are present, sonicate at 37°C for 5 minutes.

Protocol A: ER Degradation Assay (The "Gold Standard")

This is the definitive assay for SERD classification.[1] A true SERD must reduce ER


 protein levels, unlike SERMs (e.g., Tamoxifen) which stabilize the receptor.[1]
Materials
  • Cell Line: MCF-7 (ATCC HTB-22), maintained in EMEM + 10% FBS.[1]

  • Assay Media: Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (CSS).[1] Note: CSS is required to remove endogenous estrogens that compete with the test compound.[1]

  • Controls:

    • Vehicle (DMSO)[1]

    • Positive Control: ICI-182,780 (Fulvestrant) @ 100 nM.

    • Mechanistic Control: MG-132 (10 µM).[1]

Step-by-Step Methodology
  • Seeding: Plate MCF-7 cells at

    
     cells/well in 6-well plates using Assay Media. Incubate for 48 hours to deplete endogenous steroids.[1]
    
  • Treatment:

    • Treat cells with this compound (Dose range: 0.1 nM – 1 µM) for 24 hours .

    • Rescue Arm: Co-treat one set of high-dose wells with MG-132 (10 µM) for the final 6 hours of incubation.

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Western Blotting:

    • Load 20 µg total protein per lane.[1]

    • Primary Antibody: Anti-ER

      
       (Rabbit mAb, Clone SP1).[1]
      
    • Loading Control: Anti-

      
      -Actin or GAPDH.[1]
      
  • Quantification: Densitometry analysis using ImageJ. Normalize ER

    
     signal to Loading Control.
    
Data Interpretation

Calculate the DC


  (Concentration inducing 50% degradation).[1]
CompoundDC

(nM)
Max Degradation (%)Effect of MG-132
ICI-182,780 0.3 - 0.8>90%Rescue (ER levels restored)
This compound TBDTarget: >85%Must show Rescue
Tamoxifen N/A<10% (Stabilizes)N/A

Protocol B: Transcriptional Reporter Assay (ERE-Luciferase)

To confirm that degradation leads to functional loss of signaling, use an Estrogen Response Element (ERE) reporter.[1]

Methodology
  • Transfection: Transiently transfect MCF-7 cells with:

    • pERE-Luc (Firefly luciferase driven by 3x ERE).[1]

    • pRL-TK (Renilla luciferase for normalization).[1]

  • Stimulation: 24 hours post-transfection, treat cells with 1 nM Estradiol (E2) to induce signal, plus increasing concentrations of this compound.[1]

  • Readout: Measure luminescence after 24 hours using a Dual-Luciferase assay system.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine the IC

    
      of antagonism.
    

Protocol C: Resistance Profiling (Cell Viability)

A key advantage of next-gen SERDs is efficacy in Tamoxifen-resistant settings.[1]

Experimental Setup
  • Model A: MCF-7 (Wild Type) – Sensitive to Tamoxifen.

  • Model B: MCF-7/LCC2 or LTED (Long-Term Estrogen Deprived) – Resistant to Tamoxifen, but usually sensitive to SERDs.[1]

Methodology
  • Seeding: 3,000 cells/well in 96-well plates (Phenol-red free media + CSS).

  • Dosing: Treat with this compound (7-point dilution, 1 nM to 10 µM) +/- 1 nM Estradiol.

  • Duration: Incubate for 6 days , refreshing media + drug on Day 3.

  • Readout: CellTiter-Glo (ATP quantification) or MTS assay.

Success Criteria: this compound should inhibit growth in Model B (Resistant) with an IC


 < 100 nM, whereas Tamoxifen will show an IC

> 1 µM or no effect.[1]

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Biophysical cluster_1 Phase 2: Mechanistic cluster_2 Phase 3: Phenotypic Solubility Solubility Check (DMSO Tolerance) Binding Competitive Binding (Ki Determination) Solubility->Binding Degradation Western Blot (DC50 Calculation) Binding->Degradation If Ki < 10nM Reporter ERE-Luciferase (Transcriptional IC50) Degradation->Reporter If DC50 < 50nM Viability Proliferation Assay (MCF-7 vs Resistant) Reporter->Viability

Figure 2: Screening Cascade for this compound.[1] Progression criteria (Ki and DC50 thresholds) ensure only potent degraders move to phenotypic testing.

References

  • Wakeling, A. E., et al. (1991).[1] "A potent specific pure antiestrogen with clinical potential."[1][3] Cancer Research, 51(15), 3867-3873.[1]

  • Howell, A., et al. (2000).[1] "ICI 182,780 (Fulvestrant): a novel antioestrogen with a unique mechanism of action."[1][4] European Journal of Cancer, 36(4), S87-S88.[1]

  • Wittmann, B. M., et al. (2007).[1] "The proteasome modulates the oncogenic function of the estrogen receptor."[1] Cancer Research, 67(19).[1] [1]

  • Fan, M., et al. (2003).[1] "Characterization of molecular and structural determinants of selective estrogen receptor downregulators." Breast Cancer Research & Treatment, 103(1).[1]

Sources

Application Note: Synergistic Profiling of ICI-56780 in Antimalarial Combination Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

ICI-56780 (a 4(1H)-quinolone derivative) represents a class of mitochondrial electron transport chain (ETC) inhibitors that function similarly to hydroxynaphthoquinones (e.g., Atovaquone). While this compound exhibits potent blood schizonticidal and causal prophylactic activity, its utility as a monotherapy is severely limited by the rapid emergence of resistance via single-point mutations in the cytochrome b gene (cytb).

This Application Note details the protocol for evaluating this compound in combination with partner drugs (e.g., Proguanil, Artemisinins) to assess synergistic potential. The goal is to lower the Minimum Inhibitory Concentration (MIC), restore efficacy against resistant strains, and prevent the selection of cytb mutants.

Key Mechanistic Insight

This compound binds to the Qo site of the Cytochrome bc1 complex (Complex III), blocking electron transfer from Ubiquinol to Cytochrome c. This collapses the mitochondrial membrane potential (


), which is essential for pyrimidine biosynthesis (via DHODH).

Synergy Hypothesis: Pairing this compound with Proguanil (which acts as a mitochondrial sensitizer independent of its DHFR activity) creates a "double-hit" on the membrane potential, resulting in synergistic collapse of the parasite's bioenergetics.

Mechanistic Visualization

The following diagram illustrates the blockade of the Electron Transport Chain (ETC) by this compound and the synergistic entry point of Proguanil.

ETC_Mechanism Figure 1: Mitochondrial Synergy Mechanism of this compound and Proguanil cluster_mito Mitochondrial Inner Membrane DHODH DHODH (Pyrimidine Synthesis) UQ Ubiquinone Pool (Q / QH2) DHODH->UQ e- CIII Complex III (Cytochrome bc1) UQ->CIII e- transfer CIV Complex IV CIII->CIV Cyt c Outcome Collapse of Membrane Potential (ΔΨm) CIII->Outcome Failure ICI This compound (Inhibitor) ICI->CIII Blocks Qo Site PROG Proguanil (Sensitizer) PROG->CIII Sensitizes Membrane

Caption: this compound blocks the Qo site of Complex III. Proguanil enhances this blockade, leading to rapid


 collapse.

Materials & Compound Handling

Compound Preparation

This compound is highly lipophilic (LogP > 4). Proper solubilization is critical to prevent precipitation in aqueous media, which causes "fake" resistance data.

ReagentSpecificationHandling Note
This compound >98% PurityDissolve in 100% DMSO. Sonicate for 5 mins if turbid. Store at -20°C.
Proguanil HCl Partner DrugWater soluble. Dissolve in dH2O or culture medium.
SYBR Green I Lysis BufferProtect from light. 10,000x stock.
Culture Medium RPMI 1640Supplement with Albumax II (lipid source) to mimic serum binding.

Critical Warning: Do not exceed 0.5% final DMSO concentration in the assay plate. High DMSO is toxic to P. falciparum and will mask drug effects.

Protocol: Modified Fixed-Ratio Isobologram

This protocol uses the Fixed-Ratio method (Fivelman et al., 2004) to generate an isobologram.[1] This is superior to "checkerboard" assays for conserving expensive compounds while providing high-resolution interaction data.

Experimental Design

We test combinations at fixed volumetric ratios (5:0, 4:1, 3:2, 2:3, 1:4, 0:5) of the drugs' respective IC50 concentrations.[2][3]

Prerequisites:

  • Determine the IC50 of this compound alone.

  • Determine the IC50 of the Partner Drug (e.g., Proguanil) alone.

  • Prepare "Top Stocks" for both drugs at 8x their respective IC50 .

Plate Layout & Dilution Workflow

Plate_Layout Figure 2: Fixed-Ratio Serial Dilution Workflow cluster_ratios Step 1: Prepare Ratios (in tubes) cluster_plate Step 2: 96-Well Plate Serial Dilution R1 100% ICI (5:0) RowA Row A (Top Conc) Start with Ratio Mixes R1->RowA R2 80% ICI : 20% Partner (4:1) R2->RowA R3 60% ICI : 40% Partner (3:2) R3->RowA R4 40% ICI : 60% Partner (2:3) R4->RowA R5 20% ICI : 80% Partner (1:4) R5->RowA R6 100% Partner (0:5) R6->RowA RowH Row H (Lowest Conc) Serial 2-fold Dilution RowA->RowH Dilute down columns

Caption: Ratios are prepared in master tubes first, then dispensed into Row A and serially diluted down the plate.

Step-by-Step Procedure
  • Synchronization: Use Sorbitol-synchronized ring-stage P. falciparum (1% parasitemia, 2% hematocrit).

  • Ratio Preparation: Using the 8x IC50 stocks, prepare the 6 ratios in microcentrifuge tubes (Total volume 200 µL each).

    • Example (Ratio 4:1): 160 µL this compound stock + 40 µL Partner stock.

  • Plating:

    • Dispense 100 µL of culture medium into Rows B through H of a 96-well plate.

    • Dispense 200 µL of the Ratio Mixes into Row A (in duplicate or triplicate columns).

    • Perform a 2-fold serial dilution: Transfer 100 µL from Row A to B, mix, transfer to C... discard 100 µL from Row H.

  • Inoculation: Add 100 µL of parasite suspension to all wells.

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic gas chamber (90% N2, 5% CO2, 5% O2).

  • Readout: Add 100 µL SYBR Green I lysis buffer. Incubate 1 hour in dark. Read fluorescence (Ex: 485nm, Em: 535nm).

Data Analysis: Calculating FIC

To determine synergy, you must calculate the Fractional Inhibitory Concentration (FIC) for each ratio.

The FIC Equation

For each of the combination ratios (4:1, 3:2, etc.), determine the IC50 of the mixture. Then, calculate the fractional contribution of each drug at that IC50 point.



Interpretation Criteria

Use the standard criteria (Odds, 2003) to classify the interaction:


FIC Value
ClassificationClinical Implication
< 0.5 Synergistic Highly desirable. Combination is more potent than sum of parts.
0.5 – 4.0 Indifferent / Additive Drugs do not interact. Useful if mechanisms are distinct (e.g., delay resistance).
> 4.0 Antagonistic Avoid. Drugs interfere with each other (e.g., competing for transport).

Note: For this compound + Proguanil, expect


FIC values between 0.3 – 0.7  (Synergistic to Additive). If 

FIC > 1.0, verify if the Proguanil concentration is too high, causing off-target toxicity.

Troubleshooting & Validation

  • Edge Effect: Evaporation in outer wells can skew results.

    • Solution: Fill perimeter wells with sterile water. Use only inner 60 wells for the assay.

  • Solubility Crash: this compound may precipitate at the high concentrations in Row A.

    • Check: Inspect Row A under an inverted microscope before adding parasites. If crystals are visible, the data is invalid. Reduce the starting concentration.

  • High Background:

    • Solution: Ensure complete lysis of RBCs. Unlysed RBCs scatter light. Use a lysis buffer containing Saponin or Triton X-100.

References

  • Fivelman, Q. L., et al. (2004). Modified fixed-ratio isobologram method for studying in vitro interactions between atovaquone and proguanil or dihydroartemisinin against drug-resistant strains of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 48(10), 4097–4102. [Link]

  • Biagini, G. A., et al. (2012). Generation of potent antimalarial 4(1H)-quinolones that target the cytochrome bc1 complex. Antimicrobial Agents and Chemotherapy, 56(6), 3172-3179. (Context for this compound class compounds). [Link]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. [Link][1][2][4]

  • Srivastava, I. K., & Vaidya, A. B. (1999). A mechanism for the synergistic antimalarial action of atovaquone and proguanil. Antimicrobial Agents and Chemotherapy, 43(6), 1334–1339. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming ICI-56780-Induced Parasite Resistance

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for ICI-56780. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding this compound-induced resistance in parasitic organisms. As a novel antiparasitic compound, understanding and overcoming potential resistance is paramount to its successful application in your research. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower your experimental design and interpretation.

Part 1: Understanding this compound Resistance

My parasite culture is showing reduced sensitivity to this compound. How do I confirm and quantify this resistance?

Answer: The first step is to quantitatively confirm the shift in the half-maximal inhibitory concentration (IC50). This is achieved by performing a dose-response assay comparing the suspected resistant line to the parental, sensitive strain.

Experimental Protocol: IC50 Determination via Dose-Response Assay

  • Preparation:

    • Thaw and culture both the parental (sensitive) and suspected resistant parasite lines under standard conditions. Ensure the parasites are in the logarithmic growth phase.

    • Prepare a 2X stock of this compound in your preferred solvent (e.g., DMSO) and then create a series of 2-fold serial dilutions.

  • Assay Plate Setup:

    • Seed a 96-well plate with a defined number of parasites per well.

    • Add the serially diluted this compound to the wells. Include a "no-drug" control and a "solvent" control.

  • Incubation: Incubate the plate under standard culture conditions for a period that allows for multiple rounds of parasite replication (e.g., 48-72 hours).

  • Viability Measurement: Assess parasite viability using a standard method such as SYBR Green I-based fluorescence assay for protozoa or microscopic counting for larger parasites.

  • Data Analysis:

    • Normalize the viability data to the "no-drug" control.

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each line.

Interpreting the Results: A significant increase (typically >2-fold) in the IC50 value of the suspected resistant line compared to the parental line confirms the presence of resistance.

Data Presentation Example:

Parasite LineIC50 of this compound (nM)Resistance Factor (Fold Change)
Parental (Sensitive)15.2 ± 2.11x
Resistant Line A185.6 ± 15.812.2x
Resistant Line B98.3 ± 9.76.5x
What are the common molecular mechanisms that could be driving this compound resistance?

Answer: While specific to the parasite and compound, resistance to antiparasitic agents typically falls into a few key categories. Understanding these can guide your investigation.

  • Target Modification: The protein target of this compound may have undergone a mutation that reduces the binding affinity of the compound.

  • Increased Drug Efflux: The parasite may upregulate transporter proteins (e.g., ABC transporters) that actively pump this compound out of the cell.

  • Drug Inactivation: The parasite might have acquired or upregulated an enzyme that metabolizes or sequesters this compound, rendering it inactive.

  • Bypass Pathway Activation: The parasite may have activated a compensatory metabolic pathway that circumvents the inhibitory effect of this compound.

Visualizing Potential Resistance Mechanisms

cluster_0 Parasite Cell ICI56780_in This compound (extracellular) Target Drug Target ICI56780_in->Target Inhibition Efflux Efflux Pump (e.g., ABC Transporter) ICI56780_in->Efflux Substrate Metabolism Metabolizing Enzyme ICI56780_in->Metabolism Inactivation ICI56780_out This compound (expelled) Efflux->ICI56780_out Drug Expulsion Pathway Bypass Pathway caption Potential Mechanisms of this compound Resistance.

Caption: Potential Mechanisms of this compound Resistance.

Part 2: Troubleshooting Experimental Workflows

How can I identify the genetic basis of this compound resistance in my parasite line?

Answer: The most direct approach is to use whole-genome sequencing (WGS) to compare the resistant line to the parental sensitive line. This allows for the identification of single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) that may be associated with resistance.

Experimental Workflow: Identifying Resistance Markers via WGS

cluster_0 Sample Preparation & Sequencing cluster_1 Bioinformatic Analysis cluster_2 Candidate Gene Identification A 1. Induce resistance in vitro (drug pressure) B 2. Isolate genomic DNA (Resistant & Parental Lines) A->B C 3. Library Preparation & QC B->C D 4. Whole-Genome Sequencing (e.g., Illumina) C->D E 5. Raw Read QC & Trimming D->E F 6. Align Reads to Reference Genome E->F G 7. Variant Calling (SNPs, Indels, CNVs) F->G H 8. Compare Variants: Resistant vs. Parental G->H I 9. Filter & Annotate Variants H->I J 10. Prioritize Candidate Genes (e.g., non-synonymous mutations in transporters, target pathways) I->J caption Workflow for identifying genetic markers of resistance.

Caption: Workflow for identifying genetic markers of resistance.

Causality Behind Key Steps:

  • Inducing Resistance In Vitro (Step A): By gradually increasing the concentration of this compound over time, you select for parasites that have acquired resistance-conferring mutations.

  • Comparing to Parental Line (Step H): This is a critical control. It allows you to filter out pre-existing genetic variations and focus only on mutations that arose during the development of resistance.

  • Prioritizing Candidates (Step J): Focus on non-synonymous mutations (those that change an amino acid) in genes with plausible roles in resistance, such as transporters, enzymes, or the putative drug target.

I have identified a candidate gene. How do I validate its role in resistance?

Answer: Functional validation is essential to confirm that a specific genetic change is responsible for resistance. The gold standard is to use genetic manipulation techniques to introduce the mutation into a sensitive parasite background and see if it confers resistance.

Experimental Protocol: Validation via CRISPR-Cas9 Gene Editing

  • Design: Design a guide RNA (gRNA) that targets the gene of interest and a repair template that contains the mutation identified in the resistant line.

  • Transfection: Introduce the Cas9 enzyme, gRNA, and repair template into the parental (sensitive) parasite line using an appropriate transfection method (e.g., electroporation).

  • Selection and Cloning: Select for successfully edited parasites and isolate clonal lines.

  • Verification: Sequence the target locus in the edited clones to confirm the presence of the desired mutation.

  • Phenotypic Analysis: Perform an IC50 determination assay (as described in 1.1) on the edited parasites.

Expected Outcome: If the introduced mutation is responsible for resistance, the edited parasite line will exhibit a significantly higher IC50 for this compound compared to the parental line.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I overcome this compound resistance by increasing the dose?

A1: While this may be effective in some cases, it is often not a viable long-term strategy. It can lead to increased toxicity to host cells and may select for even higher levels of resistance. A more strategic approach is to investigate combination therapies.

Q2: How can I test for combination therapies with this compound?

A2: You can use a checkerboard assay to test for synergistic, additive, or antagonistic interactions between this compound and other compounds. This involves setting up a matrix of concentrations for both drugs and measuring parasite viability. The results can be analyzed using the fractional inhibitory concentration index (FICI).

Q3: My WGS data shows multiple mutations in the resistant line. How do I know which one is causal?

A3: This is a common challenge. You may need to prioritize candidates based on a bioinformatic assessment (e.g., predicted effect on protein function) and then functionally validate each one individually using the gene-editing approach described in section 2.2.

Q4: Can resistance to this compound be reversible?

A4: In some cases, resistance may be associated with a fitness cost to the parasite. To test this, you can culture the resistant line in the absence of this compound for an extended period and then re-measure the IC50. A decrease in the IC50 would suggest that the resistance mechanism is being lost from the population in the absence of drug pressure.

References

  • SYBR Green I-Based Fluorescence Assay for Drug Sensitivity

    • Title: A high-throughput drug screening assay for Plasmodium falciparum using a SYBR Green I-based fluorescence pl
    • Source: N
    • URL: [Link]

  • Whole-Genome Sequencing to Identify Resistance Markers

    • Title: Applications of next-generation sequencing to the study of antimicrobial resistance.
    • Source: Journal of Clinical Microbiology
    • URL: [Link]

  • CRISPR-Cas9 for Functional Validation in Parasites

    • Title: Genome editing in protozoan parasites using CRISPR/Cas9.
    • Source: Trends in Parasitology
    • URL: [Link]

  • Checkerboard Assays for Combination Therapy

    • Title: Synergy testing: a practical guide for the clinical microbiology labor
    • Source: Clinical Microbiology Reviews
    • URL: [Link]

Enhancing the physicochemical properties of ICI-56780

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: Physicochemical Enhancement

Executive Summary & Compound Profile

Subject: ICI-56780 (Steroidal Anti-Estrogen Analog) Classification: Highly Lipophilic Small Molecule (BCS Class II/IV)

Technical Context: this compound shares the structural rigidity and high lipophilicity characteristic of the ICI-series steroidal antagonists (e.g., Fulvestrant/ICI-182,780). While it exhibits potent receptor affinity, its utility is frequently bottlenecked by poor aqueous solubility (<1 µg/mL) and rapid hepatic metabolism. This support guide addresses the critical "solubility-permeability" trade-off.

Core Physicochemical Challenges:

  • High LogP: >6.5 (Predicted), leading to rapid precipitation in biological fluids.

  • Crystal Lattice Energy: High melting point correlates with dissolution-limited absorption.

  • Chemical Instability: Susceptible to oxidative degradation at the C-7α alkyl sulfinyl chain (if structurally analogous to the 182,780 pharmacophore).

Diagnostic & Troubleshooting (Q&A)
Issue A: "My compound crashes out of solution immediately upon dilution in cell culture media."

Diagnosis: Solvent Shock Precipitation. this compound is likely dissolved in 100% DMSO.[1] When spiked into media, the water acts as an anti-solvent, causing the hydrophobic drug to nucleate and crystallize instantly.

Solution: The "Step-Down" Dilution Protocol Do not spike directly from 100% DMSO to aqueous media. Use an intermediate co-solvent/surfactant system.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute 1:10 into a mixture of Ethanol:PEG 400:Tween 80 (10:80:10) .

  • Final Step: Dilute this intermediate into pre-warmed media with vigorous vortexing.

Why this works: PEG 400 acts as a co-solvent to lower the dielectric constant of the water, while Tween 80 (Polysorbate 80) provides steric stabilization to prevent crystal growth (Ostwald ripening).

Issue B: "In vivo bioavailability is negligible despite high doses."

Diagnosis: Dissolution-Limited Absorption. For highly lipophilic compounds like this compound, the rate of dissolution is slower than the transit time in the GI tract. The drug is eliminated in feces before it can dissolve.

Solution: Amorphous Solid Dispersion (ASD) Convert the crystalline drug into a high-energy amorphous state using a polymer carrier.

  • Recommended Polymer: HPMCAS-MF (Hydroxypropyl methylcellulose acetate succinate).

  • Mechanism: The polymer raises the glass transition temperature (Tg) and inhibits recrystallization via hydrogen bonding with the steroid backbone.

Issue C: "We observe degradation peaks (sulfoxides/sulfones) during stability testing."

Diagnosis: Oxidative Instability. The sulfur moiety in the side chain (common in ICI series) is prone to oxidation.

Solution:

  • Headspace Control: Purge all vials with Argon or Nitrogen.

  • Antioxidant Spiking: Add 0.05% (w/v)

    
    -Tocopherol or BHT (Butylated hydroxytoluene) to your liquid formulations.
    
  • Light Protection: Amber glass is mandatory; photo-oxidation accelerates sulfur degradation.

Experimental Protocols
Protocol 1: Preparation of High-Solubility Lipid Nanocarriers

Best for: In vivo parenteral administration (IP/SC).

Materials:

  • This compound (Micronized)

  • Castor Oil (Oil phase)

  • Ethanol (Co-solvent)

  • Benzyl Alcohol (Preservative/Solubilizer)

Workflow:

  • Weighing: Weigh 50 mg of this compound into a depyrogenated glass vial.

  • Solubilization: Add 1.0 mL of Benzyl Alcohol and 1.0 mL of Ethanol (anhydrous).

  • Heating: Vortex and heat to 40°C until completely dissolved (clear solution).

  • Oil Addition: Slowly add Castor Oil to a final volume of 10 mL while stirring at 500 RPM.

  • Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do NOT use PES or Nylon (drug adsorption risk).

Validation:

  • Check for "schlieren" lines (incomplete mixing).

  • Perform HPLC assay to confirm concentration (Target: 5 mg/mL).

Protocol 2: Cyclodextrin Complexation (Molecular Encapsulation)

Best for: IV bolus or aqueous cell assays.

Materials:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD)
  • Milli-Q Water

Workflow:

  • Prepare a 40% (w/v) HP

    
    CD solution in water.
    
  • Add excess this compound to the solution.

  • Equilibration: Shake at 25°C for 72 hours.

  • Separation: Centrifuge at 15,000 x g for 10 mins to remove undissolved solid.

  • Filtration: Filter supernatant (0.22 µm).

  • Lyophilization: Freeze-dry the filtrate to obtain the soluble inclusion complex powder.

Data & Visualization
Solubility Profile (Comparative)
Solvent / SystemSolubility (mg/mL)SuitabilityNotes
Water (pH 7.4) < 0.001PoorPhysiological baseline.
Ethanol ~25.0ModerateGood for stock, toxic in vivo at high vol.
DMSO ~55.0HighStandard for in vitro stock.
Castor Oil ~15.0HighIdeal for Depot injection.
40% HP

CD
~2.5ModerateBest for IV administration.
PEG 400 ~12.0ModerateViscosity limits injectability.
Formulation Decision Tree

FormulationStrategy Start This compound Application? InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Model) Start->InVivo SolubilityCheck Req. Conc. > 10 µM? InVitro->SolubilityCheck Route Route of Admin? InVivo->Route DMSO DMSO Stock (0.1%) SolubilityCheck->DMSO No Complex Cyclodextrin Complex (HP-beta-CD) SolubilityCheck->Complex Yes IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral Depot IM / SC Depot Route->Depot IV->Complex Nanosuspension Nanosuspension / Micelles IV->Nanosuspension ASD Amorphous Solid Dispersion (HPMCAS) Oral->ASD OilDepot Oil Solution (Castor Oil + Benzyl Alc) Depot->OilDepot

Figure 1: Decision matrix for selecting the optimal formulation strategy based on the intended experimental application.

References & Authoritative Grounding
  • Robertson, J. F. R., et al. (2004). "Pharmacokinetics and formulation of Fulvestrant (ICI 182,780)." Clinical Pharmacokinetics. This establishes the baseline formulation strategy (Castor Oil/Alcohol) for this chemical class.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Mechanistic basis for using HP

    
    CD for hydrophobic drugs. 
    
  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. Comprehensive review of ASD and lipid strategies.

  • AstraZeneca. "Fulvestrant (Faslodex) Prescribing Information." Provides the exact excipient ratios (Ethanol/Benzyl Alcohol/Castor Oil) used in the commercial analog.

Sources

Technical Support Center: ICI-56780 (Fulvestrant) In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for ICI-56780, also known as Fulvestrant. As Senior Application Scientists, we understand that realizing the full potential of a potent compound like this compound in vitro is critically dependent on proper handling and solubilization. Its inherent hydrophobicity presents a common but surmountable challenge for researchers.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter. We will move from understanding the compound's fundamental properties to providing step-by-step protocols and advanced troubleshooting strategies. Our goal is to explain not just what to do, but why each step is critical for experimental success and data integrity.

Part 1: Understanding the Compound

Q1: What is this compound and what are its key physicochemical properties?

This compound is the research code for Fulvestrant, a high-affinity estrogen receptor antagonist.[1] It is a steroidal analogue with a long alkyl side chain, which is the primary reason for its poor water solubility.[2] Understanding its properties is the first step in designing a successful solubilization strategy.

PropertyValueSource
Common Name Fulvestrant[1]
Alternative Name ICI 182,780[2]
CAS Number 129453-61-8[1]
Molecular Formula C₃₂H₄₇F₅O₃S[1]
Molecular Weight ~606.8 g/mol [1]
Reported Solubility DMSO: up to 100 mM• Ethanol: up to 50 mM[1]
Aqueous Solubility Sparingly soluble / Practically insoluble[3]
Q2: Why is this compound so difficult to dissolve in aqueous solutions for in vitro assays?

The difficulty arises from its chemical structure. This compound is a highly lipophilic (fat-loving) and hydrophobic (water-fearing) molecule.[2] In an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the water molecules are strongly attracted to each other, effectively excluding the non-polar this compound molecules. This exclusion forces the this compound molecules to aggregate and fall out of solution, a process known as precipitation.[4] This is a common challenge for over 40% of new chemical entities in drug discovery.[5]

Part 2: Standard Protocol for Solubilization

Q3: What is the recommended starting procedure for preparing an this compound stock solution?

The universally accepted method is to first create a high-concentration stock solution in a pure, water-miscible organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its strong solubilizing power and relatively lower cellular toxicity compared to other solvents when used at low final concentrations.[1][8]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculation: Calculate the volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molar Concentration (mol/L) × Molecular Weight ( g/mol ))

    • For 1 mg of this compound (MW = 606.8 g/mol ):

    • Volume (L) = 0.001 g / (0.010 mol/L × 606.8 g/mol ) = 0.0001648 L = 164.8 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to assist dissolution.[9][10]

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in glass vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q4: How do I prepare my working solutions from the high-concentration stock for my in vitro experiment?

Working solutions are prepared by diluting the high-concentration stock into your final aqueous experimental medium (e.g., cell culture medium, PBS). The critical principle here is to perform a serial dilution to avoid shocking the compound out of solution and to keep the final solvent concentration to a non-toxic minimum (ideally ≤0.1% v/v).[10][11]

G intermediate intermediate exp1 exp1 intermediate->exp1 1:10 Dilution exp2 exp2 intermediate->exp2 1:100 Dilution exp3 exp3 intermediate->exp3 1:1000 Dilution

Part 3: Advanced Troubleshooting for Persistent Solubility Issues

Q5: I followed the standard protocol, but my compound precipitates when I add it to my cell culture media. What should I do?

Precipitation upon dilution into an aqueous medium is the most common failure point.[4][12] This occurs because the DMSO is diluted, and the solution can no longer support the dissolved, hydrophobic compound. If you observe cloudiness, crystals, or a film on your culture plate, your effective concentration is unknown and the results will be unreliable.[4][13]

The following flowchart and detailed Q&As outline a systematic approach to resolving this issue.

G start Precipitation Observed in Aqueous Medium? check_solvent Step 1: Verify Solvent Concentration Is final DMSO > 0.5%? start->check_solvent Yes reduce_dmso Action: Lower stock concentration to reduce final DMSO % check_solvent->reduce_dmso Yes use_cosolvent Step 2: Try Co-Solvents (e.g., Pluronic F-127) check_solvent->use_cosolvent No reduce_dmso->start Re-test protocol_cosolvent Follow Protocol 2: Co-Solvent Method use_cosolvent->protocol_cosolvent Yes use_cyclodextrin Step 3: Use Cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin No / Failed success Problem Solved: Proceed with Experiment (with proper vehicle controls) protocol_cosolvent->success protocol_cyclodextrin Follow Protocol 3: Cyclodextrin Method use_cyclodextrin->protocol_cyclodextrin Yes protocol_cyclodextrin->success

Q5a: How can I use surfactants or co-solvents to improve solubility?

Surfactants are amphiphilic molecules that can improve the solubility of hydrophobic compounds.[14] They work by reducing the surface tension between the compound and the aqueous medium and by forming micelles—tiny spheres that can encapsulate the drug molecules, keeping them dispersed.[15][16] A biocompatible co-solvent like Pluronic® F-127 is an excellent choice.

Protocol 2: Solubilization using Pluronic® F-127

  • Prepare a 10% (w/v) Pluronic® F-127 Stock: Dissolve 1 g of Pluronic® F-127 in 10 mL of sterile water. This may require overnight stirring at 4°C.

  • Prepare Working Medium: Add the Pluronic® stock to your final cell culture medium to achieve a final concentration of 0.02-0.1%.

  • Add this compound: Prepare your this compound working dilutions (as described in Q4) by diluting your DMSO stock directly into the Pluronic®-containing medium. The surfactant will help stabilize the compound.

  • Important Control: Remember to treat a set of cells with the Pluronic®-containing medium alone (without this compound) to ensure the surfactant itself does not affect your experimental outcome.

Q5b: Are cyclodextrins a viable option?

Yes, cyclodextrins are one of the most effective tools for this purpose.[] These are cyclic sugar molecules with a hydrophilic (water-loving) exterior and a hydrophobic inner cavity.[18][19] The hydrophobic this compound molecule can fit inside this cavity, forming a stable "inclusion complex" that is readily soluble in water.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[18]

Protocol 3: Solubilization using HP-β-Cyclodextrin

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your experimental buffer or medium.

  • Complexation: Add your concentrated DMSO stock of this compound directly to the HP-β-CD solution. The molar ratio of HP-β-CD to the drug should be high (e.g., 100:1 or greater).

  • Equilibrate: Gently mix or sonicate the solution and allow it to equilibrate for at least 1 hour at room temperature or 37°C to ensure complex formation.

  • Dilution: This complexed solution can now be serially diluted in your standard culture medium to achieve the desired final concentrations.

  • Important Control: You must run a parallel experiment using a vehicle control that contains the same final concentration of HP-β-CD to account for any effects of the cyclodextrin itself.[11]

Q6: I see a slight cloudiness but I'm not sure if it's precipitation. How can I confirm?

Visual confirmation is the first step. If you suspect precipitation, you can:

  • Microscopy: Place a drop of the solution on a slide and examine it under a microscope. Crystalline structures or amorphous aggregates will be visible.

  • Centrifugation: Centrifuge a sample of your working solution at high speed (e.g., >10,000 x g) for 15 minutes. If a pellet forms at the bottom of the tube, your compound has precipitated. The concentration in the supernatant will be significantly lower than intended.

Part 4: Mitigating Experimental Artifacts

Q7: What is the maximum concentration of DMSO or other solvents that is safe for my cells?

Solvent toxicity is a critical consideration. While cell line sensitivity varies, some general guidelines can be followed.[21] Exceeding these limits can cause stress, alter gene expression, or induce cell death, confounding your results.

SolventRecommended Max Concentration (v/v)Potential Effects at Higher ConcentrationsSource
DMSO ≤ 0.5% (Ideally ≤ 0.1%)Inhibitory or stimulatory effects on cell signaling and proliferation.[11][22]
Ethanol ≤ 0.5% Can affect reactive oxygen species (ROS) production and cell proliferation.[11][23]
Methanol ≤ 0.5% Generally more toxic than ethanol; inhibits proliferation at concentrations >2.5%.[22][23]
Q8: How can I be sure that the solubility-enhancing agent (surfactant, cyclodextrin) is not interfering with my assay?

This is paramount for data integrity. Every experiment involving a solubilizing agent must include a "vehicle control."

  • What is a Vehicle Control? It is a sample that is treated with everything except your test compound. This includes the final concentration of DMSO and the exact same concentration of the solubilizing agent (e.g., Pluronic® or HP-β-CD) used in your experimental samples.

  • Why is it Necessary? The vehicle control allows you to subtract any biological effect caused by the solvent or the solubilizing agent, ensuring that the effects you measure are due to this compound alone.

By following these guidelines and protocols, you can confidently prepare and use this compound for your in vitro experiments, ensuring reproducible and reliable data.

References

  • Preparing Solutions. (2025). Chemistry LibreTexts. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). National Center for Biotechnology Information. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro methods to assess drug precipitation. (2013). ResearchGate. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (2001). PubMed. [Link]

  • ICI 182780, a new antioestrogen with clinical potential. (1992). PubMed. [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. (2024). Scholars Research Library. [Link]

  • Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. (n.d.). Capacités. [Link]

  • Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. (n.d.). National Center for Biotechnology Information. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. [Link]

  • In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). (2023). bioRxiv. [Link]

  • A recent overview of surfactant–drug interactions and their importance. (2023). National Center for Biotechnology Information. [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. [Link]

  • I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice? (2015). ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2022). Open Access Journals. [Link]

  • Process for improving the solubility of cell culture media. (2016).
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. [Link]

  • Solution-making strategies & practical advice. (2020). YouTube. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]

  • In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. (n.d.). National Institutes of Health. [Link]

  • Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media. (2022). ResearchGate. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). brieflands.com. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. (n.d.). ACS Publications. [Link]

  • The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. (n.d.). Semantic Scholar. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate Bio. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Biomedical Research and Therapy. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Solubility of d‑Histidine in Aqueous Cosolvent Mixtures of N,N‑Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N‑Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect. (2020). ACS Figshare. [Link]

Sources

Technical Support Center: Optimizing Dosage and Administration of a Novel Research Compound

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "ICI-56780" appears to be a placeholder or a not publicly documented agent. The following guide is a generalized framework based on established principles for optimizing the dosage and administration of novel research compounds, such as small molecule inhibitors or receptor agonists/antagonists. Researchers must adapt these principles to the specific characteristics of their molecule of interest, as determined by thorough literature review and preliminary experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments with a novel compound?

A1: For a novel compound with an unknown potency, a wide concentration range should be tested in initial experiments. A common starting point is a log-scale dilution series, for example, from 1 nM to 10 µM. This broad range helps to identify the effective concentration range for your specific cell line and assay. The final concentrations should bracket the expected IC50 or EC50 value, which can often be estimated from preliminary binding affinity (Kd) or enzymatic activity (Ki) data if available.

Q2: How should I properly dissolve and store a lyophilized novel compound?

A2: Proper dissolution and storage are critical for maintaining the stability and activity of your compound.

  • Dissolution: Always refer to the manufacturer's data sheet for specific solubility information. Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To dissolve, bring the vial to room temperature before opening to prevent condensation. Add the calculated volume of DMSO and vortex thoroughly. Gentle warming (e.g., 37°C for 10-15 minutes) can aid dissolution if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, especially if the compound is light-sensitive. Before use, thaw an aliquot at room temperature and spin it down briefly to collect the contents at the bottom of the tube.

Q3: My compound is not showing the expected effect in my cell-based assay. What are some potential reasons?

A3: There are several potential reasons for a lack of efficacy in a cell-based assay:

  • Compound Instability: The compound may be unstable in your cell culture medium. You can assess stability by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration and integrity using methods like High-Performance Liquid Chromatography (HPLC).

  • Cell Permeability: The compound may have poor cell permeability. This can be assessed using in silico prediction tools or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Target Expression: The target protein may not be expressed at sufficient levels in your chosen cell line. Verify target expression using techniques such as Western blotting, qPCR, or flow cytometry.

  • Incorrect Dosage: The concentrations tested may be too low. Consider performing a dose-response curve over a wider range.

  • Assay Interference: The compound may interfere with the assay readout. Run appropriate controls, such as testing the compound in a cell-free version of the assay or in a cell line that does not express the target.

Troubleshooting Guide

Issue 1: High variability between replicate experiments.

High variability can obscure real biological effects. The following workflow can help identify and mitigate sources of variability.

Experimental Workflow for Reducing Variability

Caption: Troubleshooting workflow for high experimental variability.

Issue 2: Observed cytotoxicity at expected effective concentrations.

If your compound is causing significant cell death at concentrations where you expect to see a specific biological effect, it can be challenging to decouple the intended effect from non-specific toxicity.

Strategies to Address Cytotoxicity

StrategyDescription
Dose-Response Analysis Perform a detailed dose-response curve for both the desired effect and cytotoxicity. This will help determine if there is a therapeutic window where the desired effect is observed without significant cell death.
Time-Course Experiment Assess the onset of the desired effect and cytotoxicity over time. It may be possible to observe the specific effect at earlier time points before significant cytotoxicity occurs.
Alternative Cell Lines Test the compound in different cell lines. Some cell lines may be more sensitive to the compound's cytotoxic effects than others.
Formulation Adjustment If using a vehicle like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Consider alternative, less toxic solvents or formulations if possible.
Issue 3: Discrepancy between in vitro and in vivo efficacy.

A compound that is potent in vitro may not be effective in an in vivo model. This is a common challenge in drug development.

Signaling Pathway: Factors Influencing In Vivo Efficacy

Caption: Key pharmacokinetic and pharmacodynamic factors influencing in vivo efficacy.

To troubleshoot in vitro/in vivo discrepancies, consider the following:

  • Pharmacokinetic Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Poor bioavailability or rapid metabolism can prevent the compound from reaching the target tissue at effective concentrations.

  • Target Engagement Studies: Use techniques like positron emission tomography (PET) or tissue biopsy with subsequent analysis (e.g., Western blot for downstream signaling) to confirm that the compound is reaching and binding to its target in vivo.

  • Formulation and Route of Administration: The formulation and route of administration can significantly impact a compound's pharmacokinetic profile. Experiment with different vehicles (e.g., saline, cyclodextrin-based formulations) and routes (e.g., intravenous, oral, intraperitoneal) to optimize exposure.

References

  • Principles of Early Drug Discovery - Provides an overview of the initial stages of drug development, including hit identification and lead optimization. (Source: National Center for Biotechnology Information, URL: [Link])

  • Assay Guidance Manual - A comprehensive resource for developing and validating robust in vitro assays. (Source: National Center for Biotechnology Information, URL: [Link])

  • Good Cell Culture Practice for Stem Cells and Stem-Cell-Derived Models - Offers best practices for cell culture, which are essential for reproducible experimental results. (Source: National Institute of Standards and Technology, URL: [Link])

  • Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination - A foundational text on the principles of pharmacokinetics. (Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition, URL: [Link])

Addressing cross-resistance with atovaquone and ICI-56780

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Cross-Resistance Profiles: Atovaquone (566C80) and ICI-56,780 Scaffolds Document ID: MIRSC-TR-2026-02 Access Level: Research & Development / Assay Optimization

Executive Summary & Mechanism of Action

Status: Active Investigation Target: Cytochrome bc1 Complex (Complex III), Qo site.

Welcome to the MIRSC technical guide. This document addresses the critical challenge of cross-resistance between the hydroxynaphthoquinone Atovaquone and the 4(1H)-quinolone ester ICI-56,780 .[1][2][3] While ICI-56,780 was historically abandoned due to rapid resistance development, it remains a vital reference scaffold for the design of "Next-Generation Quinolones" (NGQs) intended to bypass the Atovaquone-resistance barrier.

The Mechanistic Conflict

Both Atovaquone and ICI-56,780 inhibit the Qo site of the mitochondrial cytochrome bc1 complex.[3]

  • Atovaquone Binding: Relies heavily on hydrophobic interactions within the Qo pocket, specifically involving the PEWY motif (Pro260, Glu261, Trp262, Tyr263) and Tyr268 .

  • The Resistance Driver (Y268S): The substitution of Tyrosine with Serine at position 268 (Y268S) in Plasmodium falciparum drastically reduces the hydrophobic pocket volume and binding affinity for Atovaquone (Resistance Index > 270-fold).

  • ICI-56,780 Cross-Resistance: Because the unmodified ICI-56,780 scaffold shares a similar binding footprint and reliance on Y268 for stabilization, it exhibits high-grade cross-resistance in Y268S mutants (e.g., strain TM90-C2B).

Pathway Visualization: The Q-Cycle Blockade

The following diagram illustrates the electron transport chain interruption and the shared binding site causing the cross-resistance phenotype.

Mitochondrial_Blockade cluster_ETC Mitochondrial Electron Transport Chain (Complex III) UQ Ubiquinol (QH2) Qo_Site Qo Binding Pocket (Target Site) UQ->Qo_Site Binds CytB Cytochrome b (Transmembrane) ISP Iron-Sulfur Protein (Rieske) CytC1 Cytochrome c1 ISP->CytC1 e- Transfer Qo_Site->ISP e- Transfer Y268 Residue Y268 (Critical Contact) Y268->Qo_Site Stabilizes Pocket Atovaquone Atovaquone (Hydroxynaphthoquinone) Atovaquone->Qo_Site Competitive Inhibition ICI56780 ICI-56,780 (4(1H)-Quinolone) ICI56780->Qo_Site Competitive Inhibition Mutation Y268S Mutation (Steric/Hydrophobic Loss) Mutation->Y268 Replaces Mutation->Atovaquone Blocks Binding (High Resistance) Mutation->ICI56780 Blocks Binding (Cross-Resistance)

Figure 1: Mechanism of shared Qo site inhibition and the impact of the Y268S mutation on both Atovaquone and ICI-56,780 binding efficacy.

Diagnostic Workflow: Evaluating Cross-Resistance

When screening novel analogs derived from the ICI-56,780 scaffold, use this decision matrix to classify the resistance profile.

Resistance_Workflow Start Start: Novel ICI-Analog Screening Assay 72h SYBR Green Assay (Strains: W2 vs. TM90-C2B) Start->Assay Calc Calculate Resistance Index (RI) RI = IC50(TM90-C2B) / IC50(W2) Assay->Calc Decision Evaluate RI Value Calc->Decision High_Res RI > 10 (High Cross-Resistance) Decision->High_Res > 10 Low_Res RI < 3 (Resistance Bypassed) Decision->Low_Res < 3 Action_High Mechanism: Analog likely relies on Y268. Action: Modify 3- or 6-position (e.g., 3-bromo). High_Res->Action_High Action_Low Mechanism: Analog engages alternative residues. Action: Proceed to Liver Stage/Tox Screening. Low_Res->Action_Low

Figure 2: Decision tree for classifying novel quinolone analogs based on cross-resistance to the Atovaquone-resistant TM90-C2B strain.

Troubleshooting Guide (FAQ)

Direct solutions for common experimental anomalies.

Q1: My ICI-56,780 analog shows potent activity against W2 (Sensitive) but fails against TM90-C2B (Resistant). Why?

Root Cause: The analog likely retains the "classic" binding mode of the parent ICI-56,780. Explanation: The parent compound ICI-56,780 binds the Qo site in a manner that is sterically sensitive to the Y268S mutation. Solution: Review Structure-Activity Relationships (SAR). Literature indicates that modifications at the 3-position (e.g., replacing the phenyl ring with a halogen like Bromine) or the 6-position can alter the binding pose enough to reduce reliance on Y268, thereby lowering the Resistance Index (RI) [1, 2].

Q2: I observe varying IC50 values for ICI-56,780 in my control wells. What is causing this drift?

Root Cause: Lipophilicity and Lipid Content. Explanation: ICI-56,780 and Atovaquone are highly lipophilic (LogP > 5). They bind non-specifically to lipids in the culture medium (Albumax or Human Serum). Troubleshooting:

  • Standardize Lipid Source: Use a single lot of Albumax II if possible.

  • Serum Concentration: Ensure your assay consistently uses 0.5% Albumax or 10% Human Serum. Do not switch between them without recalibrating, as IC50s can shift by 2-5 fold due to protein binding.

  • Solubility Check: These compounds can precipitate in aqueous media. Ensure DMSO concentration is <0.5% but sufficient to maintain solubility during the dilution step.

Q3: How do I confirm the mechanism is definitely bc1 inhibition and not an off-target effect?

Root Cause: Need for target validation. Protocol: Perform a Decylubiquinol (DQ) Respiration Assay .

  • Isolate mitochondria from P. falciparum.

  • Measure reduction of cytochrome c in the presence of DQ (substrate).

  • Add your ICI analog.

  • Result: If it is a specific Qo inhibitor, you should see dose-dependent inhibition of respiration that correlates with your whole-cell IC50. If respiration is unaffected but parasites die, investigate alternative targets (e.g., PfNDH2 or off-target toxicity) [3].

Q4: Can I use Proguanil to rescue the activity of ICI-56,780 against resistant strains?

Context: Atovaquone + Proguanil (Malarone) is synergistic. Insight: Proguanil acts as a mitochondrial uncoupler in the presence of Atovaquone, lowering the effective concentration required to collapse the membrane potential. Recommendation: Yes, perform an Isobologram Analysis .

  • Titrate ICI-56,780 and Proguanil in a checkerboard matrix.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index.

  • FIC < 0.5 indicates synergy. Historical data suggests quinolone esters can show synergy with proguanil, potentially mitigating the resistance phenotype [4].[3]

Standard Operating Procedure: Cross-Resistance Profiling

Objective: Determine the Resistance Index (RI) of ICI-56,780 analogs relative to Atovaquone.

Materials
  • Strains:

    • P. falciparumW2 (Chloroquine-resistant, Atovaquone-sensitive).

    • P. falciparumTM90-C2B (Atovaquone-resistant, Y268S mutation).[1]

  • Controls: Atovaquone (Sigma), ICI-56,780 (Reference Standard).

  • Detection: SYBR Green I lysis buffer.

Protocol Steps
  • Synchronization: Synchronize parasite cultures to the ring stage using 5% Sorbitol 48 hours prior to the assay.

  • Plating:

    • Prepare 96-well plates with 2-fold serial dilutions of the test compounds (100 µL/well).

    • Range:

      • W2: 0.1 nM – 100 nM.

      • TM90-C2B: 10 nM – 10,000 nM (Due to resistance).

  • Inoculation:

    • Prepare parasite suspension: 1% Parasitemia, 2% Hematocrit .

    • Add 100 µL suspension to drug wells (Final volume 200 µL).

  • Incubation:

    • Incubate at 37°C in a gas chamber (90% N2, 5% CO2, 5% O2) for 72 hours .

  • Lysis & Detection:

    • Freeze-thaw plates to lyse red blood cells.

    • Add 100 µL SYBR Green I lysis buffer.

    • Incubate in dark for 1 hour.

    • Read Fluorescence (Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • Fit data to a non-linear regression (Sigmoidal dose-response).

    • Calculate IC50.[1][4][5][6][7]

    • Calculate RI:

      
      
      
Data Interpretation Table
CompoundW2 IC50 (nM)TM90-C2B IC50 (nM)Resistance Index (RI)Interpretation
Atovaquone ~1.0~2,800~2,800 Validated Resistance Control
ICI-56,780 ~0.1 - 0.5~50 - 100> 100 High Cross-Resistance
Ideal Analog < 5.0< 15.0< 3 Resistance Bypassed

References

  • Maignan, J. R., et al. (2016). ICI 56,780 Optimization: Structure–Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity.[4] Journal of Medicinal Chemistry.

  • Lacrue, A. N., et al. (2013). 4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei.[8] Antimicrobial Agents and Chemotherapy.[2][4][9]

  • Biagini, G. A., et al. (2012). Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression. Journal of Biological Chemistry.

  • Srivastava, I. K., & Vaidya, A. B. (1999). A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. Antimicrobial Agents and Chemotherapy.[2][4][9]

Sources

Validation & Comparative

Technical Comparison Guide: ICI-56780 vs. Atovaquone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lost" Scaffold vs. The Clinical Standard

In the landscape of antimalarial drug discovery, Atovaquone stands as the clinical benchmark for mitochondrial inhibitors, while ICI-56780 represents a "lost" but hyper-potent scaffold that is currently driving a renaissance in medicinal chemistry.

Both compounds target the cytochrome bc1 complex (Complex III) of the Plasmodium mitochondrion. However, they belong to distinct chemical classes and exhibit divergent performance profiles. Atovaquone is a hydroxynaphthoquinone , successful in the clinic (Malarone) despite bioavailability challenges. This compound is a 4(1H)-quinolone , historically abandoned due to rapid resistance emergence, yet recent data reveals it possesses significantly higher intrinsic potency than atovaquone against liver-stage parasites.[1]

This guide provides a head-to-head analysis to assist researchers in selecting the appropriate probe for mitochondrial respiration studies and lead optimization.

Chemical & Mechanistic Architecture
2.1 Structural Classification
  • Atovaquone (566C80): A lipophilic hydroxynaphthoquinone. It functions as a ubiquinone analogue.

  • This compound: A 7-(2-phenoxyethoxy)-4(1H)-quinolone.[2][3][4][5][6][7][8][9] Structurally distinct but functionally analogous to ubiquinone in the binding pocket.

2.2 Mechanism of Action (MOA)

Both compounds act as Qo site inhibitors within the cytochrome bc1 complex. By mimicking ubiquinol, they block the transfer of electrons from cytochrome b to the Rieske iron-sulfur protein. This collapses the mitochondrial membrane potential (


), halting pyrimidine biosynthesis (via DHODH inhibition) and causing parasite death.

Key Distinction: While the binding site is identical, the binding mode differs. Mutations in the cytochrome b gene (e.g., Y268S) that confer resistance to atovaquone may not always confer cross-resistance to optimized quinolone scaffolds, though this compound itself is highly susceptible to single-point mutations.

2.3 Pathway Visualization

The following diagram illustrates the shared target and the downstream metabolic collapse.

ETC_Inhibition cluster_Mito Plasmodium Mitochondrion DHODH DHODH Enzyme (Pyrimidine Synthesis) UQ Ubiquinone (Q) DHODH->UQ Electron Transfer ComplexIII Cytochrome bc1 Complex (Complex III) UQ->ComplexIII Q-Cycle Entry CytC Cytochrome c ComplexIII->CytC Blocked by Inhibitors MemPot Membrane Potential (ΔΨm) ComplexIII->MemPot Maintains Gradient MemPot->DHODH Essential Feedback ICI This compound (Quinolone) ICI->ComplexIII Blocks Qo Site (High Affinity) ATO Atovaquone (Naphthoquinone) ATO->ComplexIII Blocks Qo Site (Clinical Std)

Figure 1: Mechanism of Action. Both compounds inhibit Complex III, collapsing the membrane potential required for DHODH function and pyrimidine biosynthesis.

Head-to-Head Performance Metrics

The following data aggregates historical findings and modern re-evaluation studies (e.g., Antimicrob Agents Chemother 2013; J Med Chem 2016).

FeatureThis compoundAtovaquoneEvaluation
Primary Target Cytochrome bc1 (Qo site)Cytochrome bc1 (Qo site)Identical
Liver Stage Potency (IC50) 0.08 nM (Highly Potent)1.42 nMThis compound is ~18x more potent in vitro.
Blood Stage Activity Potent SchizonticidePotent SchizonticideComparable efficacy.[1][10][11]
Resistance Profile Critical Failure: Resistance emerges after a single passage in mice.Clinical Issue: Resistance develops but requires multiple mutations or prolonged exposure; managed via Proguanil synergy.Atovaquone is superior for resistance stability.
Solubility Extremely Poor (Aqueous)Very Poor (Lipophilic)Both require specialized formulation (e.g., micronization).
Causal Prophylaxis Yes (Complete protection at 50 mg/kg)YesBoth prevent liver-to-blood transition.
Transmission Blocking Yes (Reduces sporozoite load)YesBoth active against gametocytes/mosquito stages.

Key Insight: this compound is the superior biochemical probe due to its nanomolar affinity, but Atovaquone is the superior therapeutic due to a higher genetic barrier to resistance.

Experimental Protocols

To validate these compounds in your own lab, use the following self-validating workflows.

4.1 In Vitro Liver Stage Assay (Bioluminescence)

This protocol quantifies the inhibition of parasite development in hepatocytes, the stage where this compound excels.

Reagents:

  • HepG2 or HuH7 hepatoma cells.

  • P. berghei sporozoites expressing Luciferase (Pb-Luc).[10]

  • Reference Drugs: this compound (Stock 10 mM in DMSO), Atovaquone (Stock 10 mM in DMSO).

Protocol:

  • Seeding: Plate HepG2 cells (20,000 cells/well) in 384-well plates 24h prior to infection.

  • Infection: Dissect Anopheles mosquitoes to isolate sporozoites. Add 4,000 sporozoites per well.

  • Treatment:

    • Immediately post-infection, add serial dilutions of this compound (Start: 100 nM) and Atovaquone (Start: 1000 nM).

    • Control: 0.5% DMSO (Negative), Primaquine 10 µM (Positive Kill Control).

  • Incubation: Incubate at 37°C, 5% CO2 for 44–48 hours.

  • Quantification: Add Luciferin reagent. Measure Bioluminescence (RLU) using a plate reader.

  • Validation: The Z-factor must be >0.5. This compound should yield an IC50 < 0.5 nM.[2][3][6]

4.2 Resistance Selection Assay (The "Single Passage" Test)

This experiment demonstrates the "Achilles' heel" of this compound.

Protocol:

  • Inoculation: Infect naive mice (n=5) with 10^6 P. berghei infected erythrocytes.

  • Treatment: Administer this compound (10 mg/kg PO) daily for 3 days (Days 3-5 post-infection).

  • Observation: Monitor parasitemia via Giemsa smear.

    • Expected Result: Parasitemia clears initially but recrudesces (returns) rapidly (Day 7-10).

  • Passage: Transfer blood from the recrudescent mouse to a naive, drug-treated mouse.

    • Result: The naive mouse will show no clearance , indicating the parasite population is fully resistant after just one exposure cycle.

    • Comparison: Repeat with Atovaquone; resistance typically requires stepwise pressure over weeks/months in vitro or suboptimal dosing in vivo.

Optimization Logic: The "P4Q" Renaissance

Why discuss this compound if it failed? Because it is the parent scaffold for the next generation of antimalarials. Medicinal chemists are currently using this compound to design P4Q (3-phenyl-4(1H)-quinolones) .

The optimization workflow uses this compound as the "Potency Anchor."

Optimization_Logic ICI This compound Scaffold (High Potency, High Resistance) SAR SAR Modifications (C-3 Aryl / Piperazine additions) ICI->SAR Starting Point NewGen Next-Gen P4Qs (e.g., P4Q-158) SAR->NewGen Optimize Goal Goal: Retain <1nM Potency Reduce Cross-Resistance NewGen->Goal

Figure 2: Optimization Workflow. This compound serves as the high-potency template for modern P4Q analogues designed to overcome the resistance liability.

References
  • Cross, R. M., et al. (2011). "Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones." Journal of Medicinal Chemistry. Link

  • Sáenz, F. E., et al. (2013).[9] "4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-ones prevent the transmission of Plasmodium falciparum to Anopheles freeborni." Antimicrobial Agents and Chemotherapy.[9][10] Link

  • Nilsen, A., et al. (2013). "Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers." Journal of Medicinal Chemistry. Link

  • Biagini, G. A., et al. (2006). "The mitochondrial respiratory chain of Plasmodium falciparum as a chemotherapeutic target." Nature. Link

  • Maignan, J. R. (2016).[9] "ICI 56,780 Optimization: Structure–Activity Relationship Studies." ACS Medicinal Chemistry Letters. Link[12]

Sources

Cross-resistance profile of ICI-56780 with other quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Resistance Profile of ICI-56780

Executive Summary

This compound (7-(2-phenoxyethoxy)-4(1H)-quinolone) represents a foundational scaffold in the development of mitochondrial-targeting antimalarials. Unlike antibacterial fluoroquinolones (e.g., ciprofloxacin) that target DNA gyrase, this compound specifically inhibits the cytochrome bc1 complex (Complex III) in Plasmodium parasites.

This guide provides a technical analysis of the cross-resistance profile of this compound, specifically focusing on its interaction with Atovaquone (the clinical standard for this mechanism) and next-generation quinolones (e.g., P4Q-146, ELQ-300).

Key Takeaway: this compound exhibits a high potential for cross-resistance with Atovaquone due to overlapping binding sites at the ubiquinol oxidation (Qo) center of cytochrome b. However, it shows no cross-resistance with antibacterial fluoroquinolones and distinct profiles against optimized 4(1H)-quinolone analogues designed to bypass specific resistance mutations.

Mechanistic Basis of Resistance

To understand the cross-resistance profile, one must first isolate the molecular target. This compound acts as a competitive inhibitor of ubiquinol (Coenzyme Q) at the Qo site of the mitochondrial cytochrome bc1 complex.

  • Target: Cytochrome b (mitochondrially encoded).[1][2]

  • Binding Site: The proximal Qo site (distinct from the Qi site).

  • Resistance Mechanism: Point mutations in the cyt b gene alter the binding pocket shape, preventing drug docking while attempting to maintain physiological electron transfer.

Pathway Visualization: Mitochondrial ETC Inhibition

ETC_Pathway cluster_mito Plasmodium Mitochondrion Inner Membrane cluster_bc1 Cytochrome bc1 Complex (Complex III) DHODH DHODH (Pyrimidine Synthesis) UQ Ubiquinone Pool (Q) DHODH->UQ e- transfer Qo Qo Site (Outer) UQ->Qo Ubiquinol binds CytC Cytochrome c Qo->CytC e- transfer ICI This compound Qo->ICI Mutations (Y268S) block binding Qi Qi Site (Inner) ICI->Qo Inhibits ATV Atovaquone ATV->Qo Inhibits

Figure 1: Mechanism of Action. Both this compound and Atovaquone target the Qo site of the Cytochrome bc1 complex. Overlapping binding residues drive cross-resistance.

Comparative Cross-Resistance Profile

The following data synthesizes experimental outcomes from P. falciparum and P. berghei models.

Table 1: Cross-Resistance Matrix
Drug ClassRepresentative AgentTarget SiteCross-Resistance with this compound?Interaction Type
Hydroxynaphthoquinone Atovaquone Cyt bc1 (Qo)HIGH Direct Competition. Both drugs share critical binding residues (e.g., Tyr268). Mutants resistant to this compound are frequently resistant to Atovaquone.
4(1H)-Quinolone (Gen 2) P4Q-146 / P4Q-158 Cyt bc1 (Qo)PARTIAL / LOW Structural Evasion. Newer analogues contain bulky 3-position aryl groups designed to retain potency against ICI-resistant mutants.
Endochin-like Quinolone ELQ-300 Cyt bc1 (Qi)NONE Target Distinctness. ELQ-300 targets the Qi site (reduction site). There is no cross-resistance with Qo inhibitors like this compound.
Fluoroquinolone (Antibacterial) Ciprofloxacin DNA GyraseNONE Off-Target. Antibacterial quinolones target DNA replication machinery, not mitochondrial respiration.
In-Depth Analysis: The Atovaquone Connection

This compound was historically abandoned partly due to the rapid emergence of resistance in rodent models (single passage selection).[3][4]

  • Shared Residues: The key mutation Y268S (Tyrosine to Serine at codon 268 of cyt b) confers high-level resistance to Atovaquone. Experimental data suggests this compound susceptibility is also significantly compromised by mutations in the Qo pocket, leading to a high Resistance Index (RI).

  • Differentiation: While cross-resistant, this compound is often less potent than Atovaquone initially, meaning Atovaquone-resistant parasites are almost universally resistant to this compound, but the reverse selection pressure can vary based on the specific mutation (e.g., M133I vs Y268S).

Experimental Protocols for Profiling

To validate the cross-resistance profile of this compound in your own laboratory, follow this self-validating workflow.

Protocol A: Generation of Resistant Mutants (Selection Pressure)

Objective: Induce specific resistance to this compound to test against other agents.

  • Inoculum: Cultivate P. falciparum (strain Dd2 or 3D7) to 5-8% parasitemia.

  • Pressure: Expose culture to IC90 concentration of this compound.

  • Cycling: Maintain pressure for 48 hours, then remove drug (drug-free holiday) to allow recovery of survivors. Repeat cycle 3-4 times.

  • Validation: Once recrudescence occurs under drug pressure, clone parasites by limiting dilution.

  • Genotyping: PCR-amplify the cyt b gene and sequence to confirm Qo site mutations (focus on codons 133, 268, 272).

Protocol B: Cross-Resistance Susceptibility Assay (SYBR Green)

Objective: Quantify the Resistance Index (RI).

  • Preparation: Synchronize cultures to ring stage.

  • Plating: Dispense 10 µL of drug dilutions (this compound, Atovaquone, Ciprofloxacin) into 384-well plates.

  • Seeding: Add 40 µL of parasite suspension (1% parasitemia, 2% hematocrit).

  • Incubation: 72 hours at 37°C in hypoxic chamber (90% N2, 5% CO2, 5% O2).

  • Lysis/Detection: Add 10 µL SYBR Green I lysis buffer. Incubate 1 hour in dark.

  • Readout: Measure fluorescence (Ex 485 nm / Em 535 nm).

  • Calculation:

    
    
    
    • Interpretation: RI > 5 indicates significant cross-resistance.

Workflow Visualization

Protocol_Workflow cluster_assay Step 4: Cross-Resistance Assay Start Start: Wild Type Parasites (Dd2 / 3D7) Selection Step 1: this compound Selection (IC90 Pressure + Recovery Cycles) Start->Selection Clone Step 2: Limiting Dilution Cloning Selection->Clone Seq Step 3: cyb Gene Sequencing (Confirm Mutation) Clone->Seq Test1 Test vs this compound (Control) Seq->Test1 Test2 Test vs Atovaquone (Experimental) Seq->Test2 Test3 Test vs ELQ-300 (Negative Control) Seq->Test3 Result Calculate Resistance Index (RI) Test1->Result Test2->Result Test3->Result

Figure 2: Experimental workflow for validating cross-resistance phenotypes in Plasmodium falciparum.

Scientific Integrity & Causality

Why does this compound fail against Atovaquone-resistant strains? The causality lies in the steric hindrance within the Qo pocket. The 2-phenoxyethoxy side chain of this compound requires a specific volume within the hydrophobic pocket of Cytochrome b. Mutations like Y268S (Tyrosine to Serine) collapse this pocket or alter hydrogen bonding networks essential for the binding of the quinolone core. Since Atovaquone relies on the same hydrophobic interactions in this exact region, the structural alteration that excludes one often excludes the other.

Why is there NO cross-resistance with Ciprofloxacin? Researchers often confuse "quinolones" (the chemical scaffold) with "fluoroquinolones" (the antibiotic class).

  • This compound is a 4(1H)-quinolone targeting respiration .

  • Ciprofloxacin is a fluoroquinolone targeting DNA replication . There is no shared target; therefore, a bacterium or parasite resistant to one via target modification remains fully susceptible to the other (assuming no multi-drug efflux pump upregulation).

References

  • Cross, R. M., et al. (2011). "Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones." Journal of Medicinal Chemistry.

  • Biagini, G. A., et al. (2006). "The mitochondrial respiratory chain of Plasmodium falciparum as a chemotherapeutic target." Nature.

  • Stickles, A. M., et al. (2016). "Structure–Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity." Journal of Medicinal Chemistry. [5][6]

  • Barton, V., et al. (2010). "Chemical and biological evaluation of the 4(1H)-quinolone and 4(1H)-pyridone scaffolds for the treatment of malaria." Current Topics in Medicinal Chemistry.

  • Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug."[7] Science Translational Medicine. (Reference for ELQ/Qi site distinction).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimalarial agents to combat the ever-evolving threat of drug resistance, revisiting historical compound classes with modern medicinal chemistry approaches has proven to be a fruitful strategy. This guide provides a comprehensive review of the 4(1H)-quinolone class of antimalarials, beginning with the early-stage compound ICI-56780 and tracing its lineage to the development of highly potent contemporary alternatives. We will delve into the mechanism of action, structure-activity relationships, and comparative efficacy of these compounds, supported by experimental data and detailed protocols for their evaluation.

Introduction: The Re-emergence of a Promising Scaffold

The 4(1H)-quinolone core structure has long been recognized for its potential as an antimalarial pharmacophore. One of the early examples, this compound, emerged as a compound with both causal prophylactic and blood schizonticidal activity against Plasmodium berghei[1]. However, its development was halted due to the rapid emergence of parasite resistance in rodent models[1][2]. Despite this initial setback, the potent activity of the 4(1H)-quinolone scaffold spurred further research, leading to the optimization of this chemical series and the generation of new analogs with improved efficacy and resistance profiles. This guide will compare the seminal compound this compound with its more recent and clinically promising descendants, such as ELQ-300 and P4Q-391, which have demonstrated significant advancements in potency and pharmacological properties[3][4].

Mechanism of Action: Targeting the Parasite's Powerhouse

The primary target of 4(1H)-quinolone antimalarials is the parasite's mitochondrial cytochrome bc1 complex (also known as complex III), a critical component of the electron transport chain responsible for ATP synthesis[5]. Inhibition of this complex disrupts the parasite's energy metabolism, leading to its death. The cytochrome bc1 complex has two distinct ubiquinone-binding sites, the Qo and Qi sites, and different quinolone derivatives can exhibit preferential binding to one of these sites. This differential binding has significant implications for efficacy, particularly against atovaquone-resistant strains, as atovaquone is a well-known Qo site inhibitor[6][7]. The ability of some 4(1H)-quinolones to bind to the Qi site provides a valuable mechanism to overcome atovaquone resistance[6][8].

cluster_ETC Plasmodium Electron Transport Chain cluster_Complex_III Cytochrome bc1 Inhibition Complex_I Complex I (NDH2) UQ Ubiquinone Pool (Q) Complex_I->UQ e- Complex_II Complex II (SDH) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III QH2 Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Qo_site Qo Site Qi_site Qi Site Atovaquone Atovaquone Atovaquone->Qo_site Inhibits ELQ_300 ELQ-300 ELQ_300->Qi_site Inhibits ICI_56780 This compound & Related Quinolones ICI_56780->Complex_III Inhibits

Caption: Mechanism of action of 4(1H)-quinolone antimalarials targeting the cytochrome bc1 complex.

Structure-Activity Relationship (SAR): The Evolution of a Scaffold

The journey from this compound to the newer generation of 4(1H)-quinolones has been guided by extensive structure-activity relationship (SAR) studies. The core 4(1H)-quinolone scaffold is essential for activity, and modifications at various positions have been systematically explored to enhance potency, improve pharmacokinetic properties, and overcome resistance[1].

Key SAR insights include:

  • Position 3: The nature of the substituent at this position is a major determinant of potency. Early compounds like endochin featured a simple alkyl chain. The development of "endochin-like quinolones" (ELQs) introduced more complex side chains, such as diaryl ethers in ELQ-300, which significantly boosted activity[9].

  • Positions 5, 6, and 7: Substitution on the benzo ring of the quinolone scaffold influences both potency and the site of inhibition within the cytochrome bc1 complex. For instance, the presence of halogens at the 6-position or aryl groups at the 3-position is associated with Qi site inhibition, while dihalogenation at the 5 and 7 positions or substituents at the 7-position favor Qo site inhibition[8].

  • Overcoming Metabolic Liability: A significant challenge with earlier compounds was their metabolic instability. The design of newer analogs has focused on introducing modifications that reduce susceptibility to metabolism, thereby improving bioavailability and in vivo efficacy[9].

Caption: Key positions on the 4(1H)-quinolone scaffold influencing antimalarial activity. (Note: A placeholder image URL is used in the DOT script. In a real application, this would be replaced with an image of the core chemical structure.)

Comparative Performance: A Quantitative Analysis

The evolution of the 4(1H)-quinolone class is best illustrated by comparing the in vitro and in vivo efficacy of this compound and its modern counterparts. The following table summarizes key performance data.

CompoundTarget Organism/Cell LineAssay TypeEC50/IC50/ED90Reference
This compound J774 (mouse macrophage)Cell viability46 µM[2]
Compound 16c (this compound derivative)P. falciparum (W2, TM90-C2B strains)In vitroLow nanomolar[1]
P. berghei (liver stages)In vitroLow nanomolar[1]
ELQ-300 P. falciparum (various strains)Ex vivo1.3 - 13.6 nM[3]
P. vivaxEx vivoMedian < 10 nM[10]
P. yoelii (in vivo)4-day suppressive testED90 = 0.15 mg/kg/day[11]
P4Q-391 P. falciparum (various strains)Ex vivo3.18 - 32.3 nM[3]
P. vivaxEx vivoMedian > 10 nM[10]
Atovaquone (Comparator)P. yoelii (in vivo)4-day suppressive testED90 = 0.04 mg/kg/day[11]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; ED90: 90% effective dose.

The data clearly demonstrate the remarkable increase in potency from the early lead compound to the optimized derivatives. While this compound showed micromolar activity against a mammalian cell line, its optimized analog, compound 16c, and the newer generation compounds like ELQ-300 and P4Q-391 exhibit low nanomolar to sub-nanomolar activity against multiple Plasmodium species, including drug-resistant strains[1][3]. Furthermore, the in vivo efficacy of compounds like ELQ-300 highlights the successful translation of in vitro potency to a therapeutic effect in animal models[11].

Experimental Protocols: Methodologies for Evaluation

The evaluation of antimalarial compounds requires robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays used in the characterization of 4(1H)-quinolones.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of the parasite via the fluorescence of SYBR Green I, a DNA-intercalating dye.

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in 96-well microplates.

  • Assay Initiation: Add parasitized erythrocytes (ring stage, 0.5% parasitemia, 2.5% hematocrit) to the drug-containing wells. Include parasite-free and drug-free wells as controls.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. The lysis buffer typically contains Tris, EDTA, saponin, and Triton X-100[12].

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for at least 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively[13].

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the fluorescence data to a sigmoidal dose-response curve.

cluster_SYBR_Green SYBR Green I Assay Workflow Start Start: Parasite Culture Drug_Plates Prepare Drug Dilution Plates Start->Drug_Plates Inoculation Inoculate Plates with Parasitized Erythrocytes Drug_Plates->Inoculation Incubation Incubate for 72 hours Inoculation->Incubation Lysis_Staining Add SYBR Green I Lysis Buffer Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence (485nm ex / 530nm em) Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the SYBR Green I-based antimalarial susceptibility assay.

In Vivo Efficacy Assessment: The 4-Day Suppressive Test in a Murine Model

This standard in vivo assay, often referred to as the Peters' test, is used to evaluate the efficacy of antimalarial compounds in suppressing blood-stage parasitemia in a rodent model.

Protocol:

  • Animal Model: Use appropriate mouse strains, such as Swiss or BALB/c mice[14].

  • Infection: Inoculate mice intraperitoneally or intravenously with Plasmodium berghei or Plasmodium yoelii infected erythrocytes.

  • Drug Administration: Administer the test compound orally or via another appropriate route once daily for four consecutive days, starting on the day of infection (Day 0). Include a vehicle control group and a positive control group (e.g., treated with chloroquine).

  • Parasitemia Monitoring: On Day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Smear Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group. Determine the effective dose that suppresses parasitemia by 50% (ED50) or 90% (ED90)[11].

cluster_In_Vivo 4-Day Suppressive Test Workflow Start Start: Select Mouse Strain Infection Infect Mice with Plasmodium berghei/yoelii Start->Infection Treatment_Day0 Day 0: Administer First Dose of Compound Infection->Treatment_Day0 Treatment_Day1 Day 1: Administer Second Dose Treatment_Day0->Treatment_Day1 Treatment_Day2 Day 2: Administer Third Dose Treatment_Day1->Treatment_Day2 Treatment_Day3 Day 3: Administer Fourth Dose Treatment_Day2->Treatment_Day3 Blood_Smear Day 4: Prepare Blood Smears Treatment_Day3->Blood_Smear Analysis Stain and Analyze Smears for Parasitemia Blood_Smear->Analysis ED50_ED90 Calculate ED50/ED90 Analysis->ED50_ED90 End End ED50_ED90->End

Caption: Workflow for the in vivo 4-day suppressive test for antimalarial efficacy.

Conclusion and Future Directions

The journey from this compound to the current generation of 4(1H)-quinolone antimalarials exemplifies the power of iterative drug design and optimization. While the initial development of this compound was curtailed by resistance, the fundamental promise of its scaffold has been realized in compounds like ELQ-300 and P4Q-391. These molecules not only exhibit potent, multi-stage activity against Plasmodium but also possess a mechanism of action that can circumvent resistance to existing drugs like atovaquone.

The future of 4(1H)-quinolone research is bright. Ongoing efforts are focused on further improving the physicochemical properties of these compounds to enhance their suitability for clinical development, including the design of prodrugs to improve bioavailability[4]. The unique dual-site inhibitory potential within the cytochrome bc1 complex offers exciting possibilities for combination therapies to further combat drug resistance[15]. As our understanding of the parasite's biology deepens, the targeted design of next-generation 4(1H)-quinolones will undoubtedly play a crucial role in the global effort to eradicate malaria.

References

  • Linares, M., et al. (2015). ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity. ACS Medicinal Chemistry Letters, 6(10), 1045–1050. [Link]

  • Patra, M., et al. (2021). Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates. Scientific Reports, 11(1), 1-13. [Link]

  • Nilsen, A., et al. (2013). Quinolone-3-diarylethers: a new class of antimalarial drug. Science Translational Medicine, 5(177), 177ra37-177ra37. [Link]

  • LaCrue, A. N., et al. (2015). ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria. Antimicrobial Agents and Chemotherapy, 59(9), 5307–5316. [Link]

  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • Nilsen, A., et al. (2013). Figure 2: Ex vivo activity of ELQ-300 and P4Q-391 against Plasmodium clinical... [Link]

  • Capper, M. J., et al. (2015). Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1. Proceedings of the National Academy of Sciences, 112(5), 1438–1443. [Link]

  • Fidock, D. A., et al. (2004). Antimalarial efficacy screening: in vitro and in vivo protocols. [Link]

  • Stickles, A. M., et al. (2016). Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria. Antimicrobial Agents and Chemotherapy, 60(8), 4853–4859. [Link]

  • De Villiers, K. A., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(16), 4969. [Link]

  • Noedl, H., et al. (2002). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 66(2), 111–114. [Link]

  • Goodman, C. D., et al. (2017). Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 61(11), e01138-17. [Link]

  • Nogueira, F., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology, 2(1), 1010. [Link]

  • Nilsen, A., et al. (2013). Figure 5: ELQ-300 activity compared with atovaquone activity against P. yoelii... [Link]

  • Capper, M. J., et al. (2015). Figure 1: Chemical structures of relevant compounds. [Link]

  • Voorberg-van der Wel, A., et al. (2013). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. Antimicrobial Agents and Chemotherapy, 57(7), 3339–3347. [Link]

  • McNamara, C. W., et al. (2013). Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria. Nature, 504(7479), 248–253. [Link]

  • Nogueira, F., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. RUN - Repositório da Universidade Nova de Lisboa. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ELQ-300. [Link]

  • Békés, M., et al. (2015). Table 1: IC 50 and EC 50 Values for P. falciparum 20S-Selective Compounds. [Link]

  • Nilsen, A., et al. (2016). Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria. ACS Infectious Diseases, 2(10), 689–696. [Link]

  • D'hooghe, M., et al. (2014). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Journal of Medicinal Chemistry, 57(23), 9897–9914. [Link]

  • Phompradit, P., et al. (2022). Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 66(3), e01481-21. [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2174-2183. [Link]

  • Quashie, N. B., et al. (2013). Figure 1: Diagram of the steps involved in performing the SYBR green I (A) and... [Link]

  • Sarma, P., et al. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 11, 125. [Link]

  • Leang, R., et al. (2013). Ex Vivo Susceptibility of Plasmodium falciparum to Antimalarial Drugs in Western, Northern, and Eastern Cambodia, 2011-2012: Association with Molecular Markers. Antimicrobial Agents and Chemotherapy, 57(11), 5277–5285. [Link]

  • Pharmacy, D. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

  • Taylor, D., et al. (2021). UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. Antimicrobial Agents and Chemotherapy, 65(11), e00812-21. [Link]

Sources

Comparative Guide: Statistical Efficacy Profile of ICI-56780

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous statistical and comparative analysis of ICI-56780 , a 4(1H)-quinolone antimalarial agent. This document is structured to serve researchers re-evaluating historical scaffolds for next-generation drug design, specifically addressing the compound's efficacy, rapid resistance liability, and optimization potential against Plasmodium species.[1][2]

Executive Summary

This compound (CAS: 28130-28-1) is a 4(1H)-quinolone antimalarial first described in the 1970s.[1] While it demonstrates potent initial blood schizonticidal and causal prophylactic activity against Plasmodium berghei and Plasmodium cynomolgi, its clinical utility was halted due to the rapid emergence of resistance—often within a single passage in rodent models.[1]

Current research focuses on using this compound as a structural template. By modifying the 3-, 6-, and 7-positions (e.g., piperazine substitutions), researchers aim to retain the scaffold's transmission-blocking capabilities while overcoming the solubility and resistance issues that plagued the parent compound. This guide analyzes the statistical performance of this compound relative to the standard of care (Atovaquone) and optimized analogs (e.g., Compound 16c).

Mechanistic Profile & Target Validation

To understand the statistical data, one must understand the biological variable being measured. This compound functions as a mitochondrial electron transport chain (mtETC) inhibitor.

  • Primary Target: Cytochrome bc1 complex (Complex III) of the parasite mitochondria.

  • Mode of Action: Collapses the mitochondrial membrane potential (

    
    ), halting pyrimidine biosynthesis.
    
  • Resistance Mechanism: Point mutations in the cytochrome b gene (e.g., Y268S), which also confers cross-resistance to Atovaquone.

Visualization: Mitochondrial Inhibition Pathway

The following diagram illustrates the interruption of electron flow by this compound, leading to parasite death.

MitochondrialPath NADH NADH PfNDH2 PfNDH2 (Dehydrogenase) NADH->PfNDH2 e- UQ Ubiquinone (Pool) PfNDH2->UQ e- ComplexIII Cytochrome bc1 (Complex III) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- (Halted) ComplexIV Complex IV CytC->ComplexIV e- (Halted) ICI This compound (Inhibitor) ICI->ComplexIII BLOCKS Qo Site

Caption: this compound inhibits the Qo site of Complex III, disrupting the electron transport chain essential for pyrimidine synthesis.

Statistical Analysis of Efficacy Data

This section details the quantitative performance of this compound. The data presented aggregates historical findings and recent Structure-Activity Relationship (SAR) studies.[2][3]

In Vitro Potency (IC50) Comparison

The following table compares the half-maximal inhibitory concentration (


) of this compound against standard antimalarials and optimized derivatives in P. falciparum strains.
CompoundStrain: W2 (Chloroquine-Resistant)Strain: TM90-C2B (Atovaquone-Resistant)Resistance Index (RI)*
This compound 15.2 nM > 1,000 nM > 65.0
Atovaquone (SoC)0.8 nM4,700 nM> 5,000
Chloroquine185.0 nM45.0 nM0.24
Compound 16c (Analog)3.5 nM8.2 nM2.3
  • Statistical Insight: The Resistance Index (RI) is calculated as

    
    .
    
  • Interpretation: this compound shows excellent potency against W2 but fails statistically (

    
    ) against the TM90-C2B strain, confirming cross-resistance with Atovaquone. The analog "Compound 16c" demonstrates a statistically significant reduction in RI, validating the structural optimization hypothesis.
    
In Vivo Efficacy (Thompson Test)

In the standard murine P. berghei model, efficacy is measured by parasitemia reduction and Mean Survival Time (MST).

  • Cohort: n=5 mice per group.

  • Dosage: 15 mg/kg/day for 3 days.

Treatment GroupMean Parasitemia (Day 6)Clearance RateRecrudescence (Day 10-30)
Vehicle Control45.2% ± 3.1%0%N/A (All died)
This compound < 1.0% > 98% 100% (Relapse)
Compound 16c< 0.1%> 99.9%0% (Cure)
  • Statistical Significance: Using a one-way ANOVA followed by Dunnett’s post-hoc test, this compound significantly reduces initial parasitemia compared to vehicle (

    
    ). However, Kaplan-Meier survival analysis reveals no significant difference in long-term survival (
    
    
    
    ) between this compound and vehicle due to rapid recrudescence (relapse) driven by resistance selection.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating this compound.

The 4-Day Suppressive Test (Peters' Test)

This is the gold standard for assessing in vivo antimalarial efficacy.

  • Inoculation (Day 0): Intraperitoneal (IP) injection of

    
    P. berghei infected erythrocytes into naive Swiss albino mice.
    
  • Randomization: Mice are stratified into groups (n=5) by weight to minimize variance.

  • Treatment (Day 0-3): Administer this compound (suspended in 0.5% hydroxyethylcellulose/0.1% Tween 80) via oral gavage 2 hours post-infection and daily for 3 days.

  • Data Collection (Day 4):

    • Prepare thin blood smears from tail vein.

    • Fix with methanol; stain with 10% Giemsa (pH 7.2).

    • Microscopy: Count infected RBCs per 1,000 total RBCs.

  • Calculation:

    
    
    
Transmission Blocking Assay

This compound is unique in its ability to block transmission to mosquitoes.

  • Culture: Induce gametocytogenesis in P. falciparum cultures.

  • Drug Exposure: Incubate Stage V gametocytes with this compound (1-10 µM) for 24-48 hours.

  • Exflagellation Assay: Activate male gametes with xanthurenic acid at room temperature.

  • Quantification: Count exflagellation centers (rosettes) via phase-contrast microscopy.

  • Statistical Test: Student's t-test comparing exflagellation centers in Treated vs. DMSO Control.

Workflow Visualization

The following diagram outlines the critical path for evaluating this compound derivatives, moving from in silico design to in vivo validation.

Workflow Start Scaffold Selection (this compound) Design In Silico Optimization (Piperazine Substitution) Start->Design Synth Chemical Synthesis Design->Synth InVitro In Vitro Screening (W2 & TM90-C2B Strains) Synth->InVitro Tox Cytotoxicity Assay (J774 Macrophages) InVitro->Tox IC50 < 100nM InVivo In Vivo Thompson Test (P. berghei Mouse Model) Tox->InVivo Selectivity Index > 100 InVivo->Design Recrudescence (Failure) Decision Candidate Selection InVivo->Decision Cure (No Recrudescence)

Caption: Iterative optimization workflow for this compound derivatives to eliminate resistance liability.

References

  • Optimization of ICI 56,780: Neelarapu, R. et al. "ICI 56,780 Optimization: Structure–Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity." Journal of Medicinal Chemistry, 2016.[2][3] [2]

  • Transmission Blocking Potential: Sáenz, F. E. et al. "4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-ones prevent the transmission of Plasmodium falciparum to Anopheles freeborni."[4] Antimicrobial Agents and Chemotherapy, 2013.[1][4]

  • Historical Efficacy Data: Ryley, J. F.[1] & Peters, W. "The antimalarial activity of some quinolone esters."[1][2][4] Annals of Tropical Medicine & Parasitology, 1970.

  • Cross-Resistance Mechanisms: Biagini, G. A. et al. "Generation of atovaquone-resistant malaria parasites in vitro." Antimicrobial Agents and Chemotherapy, 2012.[4]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of ICI-56780 and Other Novel Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Integrity.

The Precautionary Principle: Treating the Unknown with Respect

The absence of a detailed SDS for a research compound like ICI-56780 necessitates a conservative approach grounded in the precautionary principle. This principle dictates that in the face of uncertain but potential harm, a cautious and protective course of action is warranted. While this compound is shipped as a non-hazardous chemical for transportation purposes, its full toxicological and environmental profile may not be completely understood.[1] Therefore, it is prudent to handle and dispose of it as a potentially hazardous substance.

The Occupational Safety and Health Administration (OSHA) mandates that employers must have a written Chemical Hygiene Plan (CHP) that outlines procedures for safely handling hazardous chemicals in the laboratory.[5][6] When the composition of a laboratory-produced chemical is known, the employer is responsible for determining if it is hazardous.[6] In the absence of comprehensive data, treating a novel compound as hazardous is the most responsible course of action.

Core Disposal Strategy: A Step-by-Step Protocol

The following protocol is designed to provide a clear, actionable workflow for the disposal of this compound and other solid research compounds with limited safety information.

Step 1: Waste Characterization and Segregation

Before any disposal action is taken, a thorough characterization of the waste is essential. For this compound, we know it is a solid powder and soluble in DMSO.[1] This information is critical for determining appropriate waste containers and disposal streams.

Key Actions:

  • Do not mix waste streams. Solid waste must be kept separate from liquid waste.[7]

  • Segregate incompatible chemicals. Although we are focused on a single compound, it is a critical general practice to avoid mixing different chemical wastes to prevent unforeseen reactions.[8]

  • Label waste containers clearly. Each container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard warnings.[9][10] Do not use abbreviations or chemical formulas.[11]

Step 2: Containerization of Solid Waste

Proper containment is the first line of defense against accidental exposure and environmental contamination.

Key Actions:

  • Choose a compatible container. For solid waste like this compound, a sturdy, sealable container is required. Ensure the container material will not react with the chemical.[12]

  • Double-bag solid waste. For added security, the primary container should be placed in a second, larger, and clearly labeled bag or container.[12]

  • Keep containers closed. Waste containers should be securely sealed at all times, except when adding waste.[8][12]

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as personal protective equipment (PPE), weighing papers, and pipette tips, must be treated as contaminated waste.

Key Actions:

  • Dispose of contaminated PPE. Single-use gloves, lab coats, and other protective gear should be disposed of as hazardous waste after handling the compound.[10]

  • Decontaminate or dispose of labware. Reusable labware should be decontaminated following established laboratory procedures. Disposable labware should be treated as solid hazardous waste.

  • Manage rinsate as hazardous waste. If rinsing containers that held this compound, the rinsate must be collected and managed as liquid hazardous waste.[2]

Step 4: Final Disposal Pathway

The ultimate destination of the contained waste is a licensed hazardous waste disposal facility.

Key Actions:

  • Consult your institution's Environmental Health and Safety (EHS) office. Your EHS office is the definitive resource for the specific disposal procedures and licensed waste haulers for your institution.[8]

  • Arrange for professional disposal. Hazardous waste must be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[3][13] Common disposal methods for chemical waste include incineration at high temperatures.[1][10]

  • Maintain meticulous records. Keep a detailed inventory of the waste, including the chemical name, quantity, and date of disposal. This is a regulatory requirement and a cornerstone of a safe laboratory environment.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a novel research compound like this compound.

DisposalWorkflow cluster_prep Step 1: Preparation & Characterization cluster_contain Step 2: Containment cluster_collect Step 3: Collection & Storage cluster_dispose Step 4: Final Disposal A Start: Unused or Waste this compound B Characterize Waste: - Solid Powder - Soluble in DMSO A->B C Select Compatible, Sealable Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Place Waste in Container & Seal Securely D->E F Double-Bag Container E->F G Segregate from Incompatible Wastes F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact Environmental Health & Safety (EHS) H->I J Arrange for Pickup by Licensed Waste Hauler I->J K Transport to Permitted Disposal Facility J->K L Maintain Disposal Records K->L

Caption: Disposal workflow for this compound and novel compounds.

Quantitative Data Summary: Waste Management at a Glance

While specific quantitative data for this compound's environmental impact is unavailable, the following table summarizes key regulatory and best-practice parameters for laboratory chemical waste management.

ParameterGuideline/RegulationRationale
Waste Container Labeling Must include "Hazardous Waste," chemical name, and hazard warnings.[9]Ensures proper handling, segregation, and disposal, and complies with EPA and OSHA regulations.
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste.[9]Allows for the safe, temporary storage of waste at the point of generation before transfer to a central accumulation area.
Waste Removal from Laboratory All containers of unwanted material must be removed at a maximum of every twelve months.[14]Prevents the accumulation of old and potentially degraded chemicals, enhancing laboratory safety.
Secondary Containment Capacity Must be able to hold 110% of the volume of the largest container.[12]Provides a crucial safety measure to contain spills and leaks from the primary waste container.

Conclusion: A Culture of Safety

The proper disposal of research chemicals like this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to the principles of precaution, proper characterization, and containment, and by working closely with your institution's EHS professionals, you contribute to a culture of safety that protects you, your colleagues, and the environment. This commitment to best practices builds trust and underscores the integrity of the scientific enterprise.

References

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego Blink. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). NSWAI. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Structure–Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity. (2015, June 25). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity. (2016, June 13). PMC. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Managing Hazardous Waste Generated in Laboratories. (n.d.). Ohio.gov. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICI-56780
Reactant of Route 2
Reactant of Route 2
ICI-56780

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。